Cyclamic Acid-d11
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJEUSONLESMK-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Cyclamic Acid-d11 (CAS number 1215770-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
Cyclamic Acid-d11 is a white to off-white solid. While a definitive, publicly available Certificate of Analysis with experimentally determined physical properties such as melting point and isotopic purity is not readily accessible, its fundamental properties can be compiled from various supplier and database sources.
| Property | Value | Source |
| CAS Number | 1215770-73-2 | |
| Unlabeled CAS Number | 100-88-9 | |
| Molecular Formula | C₆H₂D₁₁NO₃S | |
| Molecular Weight | ~190.31 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | Recommended storage at -20°C for long-term stability. |
Isotopic Purity: While an exact value from a Certificate of Analysis is not available in the searched literature, for its effective use as an internal standard, the isotopic purity is expected to be high, typically ≥98%.
Synthesis
The synthesis of this compound involves the sulfonation of its deuterated precursor, cyclohexyl-d11-amine. The general synthetic pathway can be described as follows:
The preparation of the deuterated precursor, cyclohexyl-d11-amine, can be achieved through the catalytic hydrogenation of aniline using a deuterium source.
Analytical Applications and Experimental Protocols
This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cyclamate.
Sample Preparation
A general workflow for the extraction of cyclamate from food and biological matrices is outlined below. The specific steps may vary depending on the sample type.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of cyclamate using this compound as an internal standard, compiled from various published methods.
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid or 0.15% acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitored Transitions | |
| Cyclamate (Quantifier) | m/z 178 → 79.7 |
| Cyclamate (Qualifier) | m/z 178 → 97 |
| This compound | m/z 189 → 80 or m/z 189 → 108 |
| Collision Energy | Optimized for the specific instrument. |
Note: The exact m/z transitions for this compound may vary slightly depending on the instrument and the specific fragmentation pathway being monitored. It is crucial to optimize these parameters in the laboratory.
Mass Spectrometry and NMR Data
Mass Spectrometry Fragmentation
In negative ion mode ESI-MS/MS, the fragmentation of the [M-H]⁻ ion of cyclamic acid (m/z 178) typically involves the cleavage of the sulfamate group, leading to the characteristic product ion at m/z 79.7 ([SO₃]⁻). For this compound, the [M-H]⁻ ion is observed at m/z 189. The fragmentation is expected to follow a similar pathway, with the primary product ion being [SO₃]⁻ at m/z 80. Another potential fragment could arise from the deuterated cyclohexyl moiety.
NMR Spectroscopy
Metabolism of Cyclamate
Understanding the metabolism of the unlabeled compound is crucial for interpreting analytical results, especially in biological matrices. Cyclamate is not significantly metabolized by human enzymes. However, gut microflora can metabolize cyclamate to cyclohexylamine. This conversion is highly variable among individuals. Cyclohexylamine is more toxic than cyclamate, and its formation is a key consideration in the safety assessment of cyclamate.
Conclusion
This compound (CAS 1215770-73-2) is an essential analytical tool for researchers and scientists in the fields of food safety, drug development, and clinical analysis. Its use as an internal standard in LC-MS/MS methods allows for the accurate and reliable quantification of cyclamate. This guide has provided a detailed overview of its properties, synthesis, analytical applications, and the metabolic context of its non-labeled form. The provided experimental protocols and data serve as a valuable resource for the implementation of analytical methods involving this compound.
References
"physical and chemical properties of Cyclamic Acid-d11"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclamic Acid-d11. It includes a summary of its quantitative data, detailed experimental protocols for its analytical application, and a visualization of its primary metabolic pathway. This document is intended to serve as a critical resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound, the deuterated analog of Cyclamic Acid, is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of cyclamate.[1] Its physical and chemical properties are crucial for its application in these sensitive analytical techniques.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for the deuterated form, some values are based on the non-deuterated compound or are computed estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₂D₁₁NO₃S | [2][] |
| Molecular Weight | 190.31 g/mol | [2][4] |
| Exact Mass | 190.13065866 Da | |
| Melting Point | 167-170 °C | |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO, Methanol | |
| Physical State | White Solid | |
| IUPAC Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |
| CAS Number | 1215770-73-2 |
Experimental Protocols
This compound is instrumental as an internal standard for the accurate quantification of cyclamate in various matrices, including foodstuffs and biological samples. The following is a representative experimental protocol for the analysis of cyclamate using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and this compound.
Determination of Cyclamate in Food Samples by LC-MS/MS
This protocol outlines a method for the extraction and quantification of cyclamate from a solid food matrix.
1. Sample Preparation:
-
Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of a suitable extraction solvent (e.g., a mixture of acetonitrile and water).
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Vortexing and Centrifugation: Vortex the tube for 1 minute to ensure thorough mixing. Centrifuge the sample at 10,000 rpm for 10 minutes to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Cyclamate: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of cyclamate to the peak area of this compound against the concentration of the cyclamate standards.
-
Determine the concentration of cyclamate in the sample by interpolating its peak area ratio from the calibration curve. The use of the deuterated internal standard corrects for matrix effects and variations in instrument response.
Metabolic Pathway
The primary metabolic fate of cyclamate in humans involves biotransformation by the gut microflora. Unabsorbed cyclamate is metabolized to cyclohexylamine, a compound that is then absorbed and further metabolized before excretion.
References
Cyclamic Acid-d11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclamic Acid-d11, a deuterated analog of cyclamic acid. It is intended to serve as a comprehensive resource, detailing its chemical properties, analytical applications, and metabolic fate. This document is tailored for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work.
Core Chemical Data
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. Its isotopic labeling allows for precise quantification of its non-labeled counterpart, cyclamic acid, in complex matrices.
| Property | Value | Citations |
| Molecular Formula | C₆H₂D₁₁NO₃S | [1][2][3] |
| Molecular Weight | 190.31 g/mol | [1][2] |
| IUPAC Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | |
| CAS Number | 1215770-73-2 |
Analytical Applications and Experimental Protocols
This compound is a critical tool for the accurate quantification of cyclamate in various substances, including food products and biological samples. Its use as an internal standard helps to correct for matrix effects and variations in instrument response, ensuring the reliability of analytical results.
Experimental Protocol: Quantification of Cyclamate in Food Matrices using LC-MS/MS
This protocol outlines a general procedure for the determination of cyclamate in food samples utilizing this compound as an internal standard.
1. Sample Preparation:
-
Solid Samples (e.g., candies, jams): A known weight of the homogenized sample is dissolved in a specific volume of a suitable solvent (e.g., water or a buffer solution). The mixture is agitated until the sample is completely dissolved.
-
Liquid Samples (e.g., beverages): The sample is typically diluted with the solvent to bring the expected cyclamate concentration within the linear range of the instrument.
-
Internal Standard Spiking: A precise volume of a this compound working solution is added to the prepared sample extract. This creates a uniform concentration of the internal standard across all samples and calibration standards.
-
Purification (if necessary): Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
Final Dilution and Filtration: The spiked extract is further diluted to the final analysis concentration and filtered through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile with 10 mM ammonium acetate) is typically employed.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for the detection of cyclamate and its deuterated internal standard.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both cyclamate and this compound to ensure selectivity and sensitivity. For cyclamate, a common transition is m/z 178.1 → 80.
-
3. Data Analysis:
-
The ratio of the peak area of cyclamate to the peak area of this compound is calculated for each sample and standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the cyclamate standards.
-
The concentration of cyclamate in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway and Toxicological Considerations
The primary metabolic pathway of cyclamic acid involves its conversion to cyclohexylamine by the gut microbiota. This biotransformation is highly variable among individuals. Cyclohexylamine is more toxic than its parent compound, and toxicological assessments of cyclamate often focus on the effects of this metabolite. Studies have investigated the potential for testicular toxicity and other adverse health effects associated with cyclohexylamine.
Experimental Workflow for a Typical Analytical Study
The following diagram illustrates a standard workflow for a research study involving the quantification of cyclamate using this compound.
References
Isotopic Labeling of Cyclamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamic acid and its salts, collectively known as cyclamate, are artificial sweeteners that have been utilized in the food and pharmaceutical industries. The isotopic labeling of cyclamic acid, particularly with deuterium (²H or D) and carbon-13 (¹³C), has become an invaluable tool for a variety of scientific applications. Labeled cyclamates serve as critical internal standards for highly sensitive and accurate quantitative analysis by mass spectrometry-based methods.[1][2] Furthermore, isotopic labeling is a fundamental technique in drug development and metabolic research to trace the metabolic fate of compounds and to understand pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of isotopically labeled cyclamic acid.
Synthesis of Isotopically Labeled Cyclamic Acid
The synthesis of isotopically labeled cyclamic acid involves the preparation of a labeled precursor, typically cyclohexylamine, followed by sulfonation.
Deuterated Cyclamic Acid (Cyclamic Acid-d₁₁)
A common route for the synthesis of deuterated cyclamic acid involves the deuteration of cyclohexanone, followed by reductive amination to yield deuterated cyclohexylamine, and subsequent sulfonation. A detailed experimental protocol, based on established methodologies, is provided below.
Experimental Protocol: Synthesis of Sodium Cyclamate-d₁₁
This protocol is based on the synthetic route described in Chinese patent CN104016889A.
Step 1: Synthesis of Tetradeuterated Cyclohexanone
-
Reaction Setup: In a reaction vessel, combine cyclohexanone and heavy water (D₂O).
-
H-D Exchange: The mixture is subjected to an H-D exchange reaction to produce tetradeuterated cyclohexanone. The patent suggests this is a key step for achieving high isotopic enrichment.
-
Purification: The resulting tetradeuterated cyclohexanone is purified, likely through distillation, to remove excess heavy water and any unlabeled starting material.
Step 2: Synthesis of Deuterated Cyclohexylamine
-
Reductive Amination: The purified tetradeuterated cyclohexanone undergoes reductive amination. This process involves reacting the deuterated ketone with an ammonia source in the presence of a reducing agent to form the corresponding deuterated cyclohexylamine.
-
Purification: The deuterated cyclohexylamine is purified, for example, by distillation, to achieve high chemical purity.
Step 3: Sulfonation and Alkalization
-
Reaction with Sulfamic Acid: The deuterated cyclohexylamine is reacted with sulfamic acid (H₃NSO₃). This reaction is typically carried out by heating the mixture. The use of a tertiary amine as a catalyst can accelerate the reaction.
-
Formation of Sodium Salt: The resulting deuterated cyclamic acid is then neutralized with a sodium base, such as sodium hydroxide (NaOH), to form the sodium salt (sodium cyclamate-d₁₁).
-
Isolation and Purification: The final product is isolated, for example, by crystallization, and dried to yield the isotopically labeled sodium cyclamate.
¹³C-Labeled Cyclamic Acid
The synthesis of ¹³C-labeled cyclamic acid can be achieved by utilizing a ¹³C-labeled precursor, such as ¹³C₆-aniline or ¹³C₆-cyclohexanone.
Proposed Experimental Protocol: Synthesis of Sodium Cyclamate-¹³C₆
Route A: Starting from ¹³C₆-Aniline
-
Hydrogenation of ¹³C₆-Aniline: Commercially available ¹³C₆-aniline is subjected to catalytic hydrogenation to produce ¹³C₆-cyclohexylamine. This reaction is typically carried out using a nickel or cobalt-based catalyst under hydrogen pressure.
-
Sulfonation and Alkalization: The resulting ¹³C₆-cyclohexylamine is then reacted with sulfamic acid and subsequently neutralized with sodium hydroxide, following a similar procedure as described for the deuterated analogue, to yield sodium cyclamate-¹³C₆.
Route B: Starting from ¹³C₆-Cyclohexanone
-
Reductive Amination of ¹³C₆-Cyclohexanone: Commercially available ¹³C₆-cyclohexanone undergoes reductive amination with an ammonia source and a reducing agent to form ¹³C₆-cyclohexylamine.
-
Sulfonation and Alkalization: The synthesized ¹³C₆-cyclohexylamine is then converted to sodium cyclamate-¹³C₆ as described above.
Quantitative Data
While detailed quantitative data from peer-reviewed publications on the synthesis of isotopically labeled cyclamic acid is limited, the following table provides representative values based on the Chinese patent CN104016889A and typical yields for analogous organic transformations.
| Parameter | Deuterated Cyclamic Acid (d₁₁) | ¹³C-Labeled Cyclamic Acid (¹³C₆) |
| Starting Material | Cyclohexanone | ¹³C₆-Aniline or ¹³C₆-Cyclohexanone |
| Overall Yield (approx.) | 60-70% | 50-65% |
| Isotopic Purity | >99 atom % D | >99 atom % ¹³C |
| Chemical Purity | >98% | >98% |
| Analytical Method | NMR, LC-MS/MS | NMR, LC-MS/MS |
Note: The values in this table are estimates and may vary depending on the specific reaction conditions and purification methods employed.
Characterization
The synthesized isotopically labeled cyclamic acid must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the case of deuterated cyclamic acid, the absence or significant reduction of proton signals corresponding to the deuterated positions confirms successful labeling. For ¹³C-labeled cyclamic acid, ¹H NMR can show ¹³C-¹H coupling.
-
²H NMR: This technique directly observes the deuterium nuclei, providing information about the location and extent of deuteration.[3]
-
¹³C NMR: For ¹³C-labeled compounds, ¹³C NMR provides a direct signal from the labeled carbon atoms, confirming their incorporation into the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound, confirming the incorporation of the desired number of isotopes.
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the labeled molecule, which can provide further structural confirmation and is essential for developing quantitative analytical methods. The fragmentation of cyclamate typically involves the loss of the sulfamate group.
-
Applications
The primary application of isotopically labeled cyclamic acid is as an internal standard in quantitative analytical methods, particularly for the determination of cyclamate in food and biological matrices.
Use as an Internal Standard in LC-MS/MS Analysis
Isotopically labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.
The general workflow for using isotopically labeled cyclamic acid as an internal standard is as follows:
-
A known amount of the isotopically labeled cyclamic acid (e.g., cyclamic acid-d₁₁) is added to the sample.
-
The sample is then prepared for analysis (e.g., extraction, cleanup).
-
The prepared sample is analyzed by LC-MS/MS.
-
The analyte (unlabeled cyclamic acid) and the internal standard (labeled cyclamic acid) are separated chromatographically and detected by the mass spectrometer.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
Visualizations
Caption: Synthetic workflow for deuterated cyclamic acid.
Caption: Workflow for quantitative analysis using labeled cyclamic acid.
Conclusion
The isotopic labeling of cyclamic acid provides essential tools for analytical chemistry and metabolic research. While detailed, publicly available quantitative data on the synthesis of these compounds is sparse, established chemical principles and patent literature provide clear pathways for their preparation. The use of deuterated and ¹³C-labeled cyclamic acid as internal standards in LC-MS/MS methods significantly enhances the accuracy and reliability of quantitative analyses, making them indispensable for regulatory monitoring and scientific investigation. Further research documenting the yields and spectroscopic details of these syntheses would be a valuable contribution to the scientific community.
References
The Indispensable Role of Deuterium-Labeled Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role, widely considered the "gold standard" for quantitative bioanalysis.[1][2] This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the effective implementation of deuterium-labeled internal standards.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The power of deuterium-labeled standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[3]
By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it effectively serves as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Advantages of Deuterium-Labeled Internal Standards
The use of deuterium-labeled internal standards offers several key advantages over other types of internal standards, such as structural analogs:
-
Mitigation of Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.
-
Correction for Variability: They compensate for variations in sample preparation, such as extraction recovery and pipetting errors, as well as fluctuations in instrument performance.
-
Improved Accuracy and Precision: The use of deuterated standards significantly enhances the accuracy and precision of quantitative bioanalytical methods.
-
Cost-Effectiveness: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).
Quantitative Data Presentation
The true impact of employing deuterium-labeled internal standards is best illustrated through quantitative data. The following tables summarize key performance metrics from various studies, highlighting the improvements in accuracy, precision, and matrix effect compensation.
Table 1: Comparison of Assay Performance With and Without a Deuterated Internal Standard
| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |
| Accuracy (% Mean Bias) | Can exceed ±50% | Typically within ±15% | |
| Precision (% RSD) | Often > 20% | Generally < 15% | |
| Matrix Effect | Significant and variable | Compensated, leading to normalization | |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for |
This table summarizes data from multiple sources to provide a comparative overview. As the data illustrates, the use of a deuterated internal standard significantly tightens the statistical variance of the analytical method.
Table 2: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for Kahalalide F Analysis
| Internal Standard Type | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Analog IS | 96.8 | 8.6 | |
| Deuterated IS | 100.3 | 7.6 |
This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.
Table 3: Isotopic Purity of Commercially Available Deuterium-Labeled Compounds
| Compound | Calculated Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7 |
| Tamsulosin-d₄ (TAM-d₄) | 99.5 |
| Oxybutynin-d₅ (OXY-d₅) | 98.8 |
| Eplerenone-d₃ (EPL-d₃) | 99.9 |
| Propafenone-d₇ (PRO-d₇) | 96.5 |
Source: Adapted from a study on the evaluation of isotopic enrichment. High isotopic purity (ideally ≥98%) is crucial to prevent interference from the unlabeled analyte.
Experimental Protocols
This section provides detailed methodologies for the synthesis and application of deuterium-labeled internal standards.
Synthesis of a Deuterium-Labeled Compound: Deuterated 17-methyl-testosterone
This protocol describes the synthesis of 17-methyl-d3-testosterone.
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Deuterated methyl magnesium iodide (CD₃MgI)
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Anhydrous acetone
-
Aluminum isopropoxide
-
5% Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reaction:
-
Prepare the deuterated Grignard reagent (CD₃MgI) from deuterated methyl iodide and magnesium turnings in anhydrous diethyl ether.
-
Dissolve DHEA in anhydrous toluene and add it dropwise to the Grignard reagent at 0°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 17α-(methyl-d3)-androst-5-ene-3β,17β-diol.
-
-
Oppenauer Oxidation:
-
Dissolve the crude diol in anhydrous toluene and anhydrous acetone.
-
Add aluminum isopropoxide and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into a cold solution of 5% hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by chromatography to obtain 17-methyl-d3-testosterone.
-
Quantification of a Drug in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of a small molecule drug in a biological matrix.
Materials:
-
Analyte and deuterium-labeled internal standard (IS)
-
Blank biological matrix (e.g., plasma)
-
Organic solvent for stock solutions (e.g., methanol, acetonitrile)
-
Protein precipitation agent (e.g., cold acetonitrile)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the deuterated IS in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add a fixed amount of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the analyte and IS chromatographically.
-
Detect and quantify the analyte and IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the use of deuterium-labeled internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
Caption: Simplified metabolic pathway of deuterium-labeled glucose.
Critical Considerations and Potential Pitfalls
While deuterium-labeled standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule to avoid loss during sample preparation or analysis. Labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups should be avoided.
-
Deuterium Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. This "deuterium isotope effect" can potentially lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Cross-Contribution: It is crucial to ensure that there is no significant signal contribution from the analyte to the mass channel of the deuterated standard, and vice versa. A mass difference of at least 3 amu is generally recommended for small molecules.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, enabling the development of highly accurate, precise, and robust methods. Their ability to effectively compensate for matrix effects and other sources of analytical variability provides a level of data integrity that is indispensable in research and drug development. A thorough understanding of their synthesis, proper application, and potential limitations is essential for any researcher, scientist, or drug development professional seeking to generate high-quality, defensible data. By adhering to best practices in method development and validation, the use of deuterium-labeled internal standards will continue to play a critical role in advancing scientific discovery and ensuring the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium labeled 17-methyl-testosterone (Journal Article) | OSTI.GOV [osti.gov]
Navigating the Stability and Storage of Cyclamic Acid-d11: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyclamic Acid-d11 (N-(Cyclohexyl-d11)sulfamic Acid), a deuterated analog of the artificial sweetener cyclamic acid. This document is intended for researchers, scientists, and professionals in the drug development industry who utilize this compound as an internal standard or for other research applications where its stability is a critical factor.
Core Stability Profile
This compound, as a stable isotope-labeled compound, is expected to exhibit a stability profile similar to its non-deuterated counterpart, cyclamic acid. Generally, cyclamic acid is recognized for its good shelf-life and stability under various conditions. However, specific environmental factors can influence its integrity over time. The primary degradation pathways for cyclamic acid, and by extension this compound, involve hydrolysis and thermal decomposition.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, specific storage conditions are recommended by various suppliers. Adherence to these conditions is crucial to minimize degradation and maintain the compound's suitability for analytical and research purposes.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C (Refrigerator)[1] | A common recommendation for short to medium-term storage. |
| -20°C[2] | Recommended for long-term storage to minimize potential degradation. | |
| Room Temperature | Some suppliers indicate that shipping and short-term storage at ambient temperature is acceptable.[3][4] | |
| Atmosphere | Under Inert Atmosphere[1] | To prevent potential oxidation or reaction with atmospheric components. |
| Light | Protect from Light | General good practice for chemical storage, although cyclamic acid shows low photolytic degradation. |
| Incompatibilities | Strong oxidizing agents, Strong bases | Avoid storage in proximity to these substances to prevent chemical reactions. |
Degradation Pathways and Products
Understanding the potential degradation pathways of this compound is essential for interpreting analytical results and ensuring the accuracy of experiments. The primary degradation products are a result of hydrolysis and thermal stress.
| Degradation Pathway | Trigger | Primary Degradation Product(s) |
| Hydrolysis | Hot water | Cyclohexylamine-d11, Sulfuric Acid |
| Thermal Decomposition | High Temperatures (e.g., >170°C) | Cyclohexylamine-d11, N,N-dicyclohexyl-d22 sulfamide (at 170°C) |
The principal degradation reaction involves the cleavage of the N-S bond, leading to the formation of the corresponding deuterated cyclohexylamine.
Caption: Primary degradation pathway of this compound.
Experimental Protocols: Assessing Stability
General HPLC Method for Purity Assessment:
-
Objective: To determine the purity of a this compound sample and detect the presence of the primary degradant, Cyclohexylamine-d11.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition would need to be optimized.
-
Detection: UV detection at a wavelength where both this compound and Cyclohexylamine-d11 show absorbance.
-
Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent. Stressed samples (e.g., heated or subjected to acidic/basic conditions) should be prepared alongside an unstressed control.
-
Analysis: The retention times of the parent compound and any degradation products are determined. Quantification can be achieved by comparing the peak areas to a standard curve.
Handling and Safety Precautions
Proper handling of this compound is crucial for both personnel safety and maintaining the integrity of the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Spills: Clean up spills promptly to prevent exposure and contamination.
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: A typical workflow for a stability study of this compound.
Conclusion
This compound is a robust molecule when stored under appropriate conditions. The primary concerns for its stability are exposure to high temperatures and prolonged contact with hot water, which can lead to hydrolysis and the formation of Cyclohexylamine-d11. By adhering to the recommended storage conditions of refrigeration (2-8°C) or freezing (-20°C) in a well-sealed container, preferably under an inert atmosphere, the integrity of this compound can be maintained for an extended period. Regular purity assessments using techniques like HPLC are recommended to ensure its suitability for its intended application.
References
An In-Depth Technical Guide to the Safety and Handling of Cyclamic Acid-d11
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive safety and handling information for Cyclamic Acid-d11 (CAS: 1215770-73-2), a deuterated analog of Cyclamic acid. The information compiled is intended to support laboratory professionals in the safe use, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of Cyclamic acid, primarily used as an internal standard for quantitative analysis.[1][2] Its physical properties are comparable to its non-deuterated counterpart.
| Property | Data | References |
| Chemical Name | (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid | [3][4] |
| Synonyms | N-(Cyclohexyl-d11)sulfamic Acid, Cyclamate-d11 (free acid) | [5] |
| CAS Number | 1215770-73-2 | |
| Unlabeled CAS | 100-88-9 | |
| Molecular Formula | C₆H₂D₁₁NO₃S | |
| Molecular Weight | ~190.31 g/mol | |
| Appearance | White to off-white solid crystalline powder | |
| Melting Point | 169 - 170 °C | |
| Solubility | (for unlabeled) Soluble in water (130 g/L) and ethanol; insoluble in oils | |
| Stability | Stable under recommended storage conditions |
Hazard Identification and Toxicology
This compound is classified as an irritant. While specific toxicological studies on the deuterated form are limited, the data for the parent compound, Cyclamic acid, serves as the primary reference for safety considerations.
GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | References |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
Toxicological Summary
The primary toxicological concern with cyclamate is not the compound itself, which exhibits low toxicity, but its primary metabolite, cyclohexylamine.
| Effect | Description | References |
| Eye Irritation | Causes serious eye irritation upon contact. | |
| Skin Irritation | Causes skin irritation. May be harmful if absorbed through the skin. | |
| Inhalation | May cause respiratory tract irritation if dust is inhaled. | |
| Ingestion | May be harmful if swallowed. | |
| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH. | |
| Mutagenicity | No data available for the deuterated compound. | |
| Teratogenicity | No data available for the deuterated compound. Studies on the parent compound have not shown reproducible teratogenic effects. |
Metabolism to Cyclohexylamine
The metabolism of cyclamic acid is a critical factor in its toxicological profile. The conversion is not performed by human enzymes but by the gut microflora through desulfonation. This process is highly variable among individuals.
-
Metabolite: Cyclohexylamine, which has higher toxicity than the parent compound. High doses of cyclohexylamine have been shown to cause testicular atrophy in rats.
-
Variability: Individuals are often categorized as "converters" or "non-converters." Metabolism can range from less than 0.2% to over 60% of the ingested dose.
Caption: Metabolic pathway of this compound in humans.
Regulatory Exposure Limits
Regulatory limits are established for the non-deuterated form and are based on the potential for conversion to cyclohexylamine.
| Agency/Committee | Acceptable Daily Intake (ADI) | References |
| JECFA (WHO/FAO) | 0-11 mg/kg body weight | |
| SCF (European Commission) | 0-7 mg/kg body weight |
Safe Handling and Personal Protection
Proper handling procedures and the use of personal protective equipment (PPE) are mandatory to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to control airborne dust.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear impervious clothing or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.
-
Respiratory Protection: If dust formation is likely and engineering controls are insufficient, use a full-face respirator with appropriate particulate filter cartridges (e.g., Type ABEK (EN 14387) or equivalent).
Caption: Recommended workflow for safely handling this compound.
Storage and Disposal
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Disposal
-
Procedure: All waste material must be disposed of in accordance with local, state, and federal regulations. Arrange for disposal without creating dust.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops. | |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Fire-Fighting Measures
-
Flammability: The product is a combustible solid but is not considered flammable and propagates flame with difficulty.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and sulphur oxides (SOx).
Accidental Release Measures
-
Personal Precautions: Use appropriate personal protective equipment (PPE). Avoid dust formation and do not breathe dust.
-
Cleanup: Pick up and arrange disposal without creating dust. Sweep up or vacuum spillage and collect in a suitable, closed container for disposal.
-
Environmental Precautions: Prevent product from entering drains.
Experimental Protocols
The primary application of this compound is as an internal standard in analytical chemistry.
Protocol: Quantitative Analysis of Cyclamate in a Food Matrix using LC-MS/MS
This protocol is adapted from a validated method for determining cyclamate in commercial food products.
-
Objective: To accurately quantify the concentration of cyclamic acid in a food sample (e.g., jam, beverage) using a deuterated internal standard to correct for matrix effects.
-
Materials:
-
This compound (Internal Standard, ISTD)
-
Cyclamic acid analytical standard
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Food sample
-
Volumetric flasks, pipettes, autosampler vials
-
Centrifuge, vortex mixer, orbital shaker
-
-
Methodology:
-
Preparation of Standards:
-
Prepare a 1.0 mg/mL stock solution of Cyclamic acid and this compound in methanol.
-
Create a working ISTD solution of 10 µg/mL by diluting the ISTD stock.
-
Prepare a series of calibration standards (e.g., 0.010–1.00 µg/mL) by serially diluting the cyclamic acid stock solution and adding a fixed amount of the working ISTD solution to each.
-
-
Sample Preparation (Example: Jam):
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of deionized water.
-
Place on an orbital shaker for 30 minutes at 500 rpm until fully dissolved.
-
Transfer 20 µL of the extract and 500 µL of the 10 µg/mL ISTD working solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase dilution solvent.
-
Filter an aliquot into an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.075% Formic acid in water, pH adjusted to 4.5 with NH₄OH.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient program to elute and separate the analyte from matrix components.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions. For example, for cyclamate: 178.1 -> 80.0. The transition for this compound would be shifted accordingly by its mass difference.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/ISTD) against the concentration of the calibration standards.
-
Calculate the concentration of cyclamate in the sample by applying the peak area ratio from the unknown sample to the regression equation of the calibration curve.
-
-
Protocol: Representative In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the potential cytotoxicity of a compound, based on reports that cyclamate can affect osteoblast proliferation.
-
Objective: To determine the effect of this compound on the viability and proliferation of a cultured cell line (e.g., human osteoblast-like cells).
-
Materials:
-
This compound
-
Cultured cells (e.g., Saos-2 or hFOB 1.19)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and serially dilute it in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell proliferation).
-
-
References
An In-depth Technical Guide to Cyclamate Sweeteners: Background and History
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the background and history of cyclamate sweeteners. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, data-driven understanding of this controversial artificial sweetener. This document details the discovery of cyclamate, its chemical properties, and its metabolic fate. A significant portion of this paper is dedicated to a thorough review of the key toxicological and carcinogenicity studies that have shaped its regulatory status worldwide. Quantitative data from these studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes mandatory visualizations, using the DOT language to illustrate metabolic pathways and experimental workflows, to facilitate a clearer understanding of the complex scientific and regulatory history of cyclamate.
Introduction
Cyclamate, a non-caloric artificial sweetener, was discovered serendipitously in 1937 at the University of Illinois by graduate student Michael Sveda.[1][2] While working on the synthesis of an antipyretic drug, Sveda placed his cigarette on a lab bench and, upon returning it to his mouth, noticed an intensely sweet taste.[1] This accidental discovery led to the development of a sweetener 30–50 times sweeter than sucrose.[1][3] The patent for cyclamate was eventually sold to Abbott Laboratories, which conducted the initial studies and submitted a New Drug Application in 1950, intending to use it to mask the bitterness of certain medications. In 1958, the U.S. Food and Drug Administration (FDA) designated cyclamate as Generally Recognized as Safe (GRAS). Its stability under heat made it suitable for cooking and baking, and it was widely used in a 10:1 ratio with saccharin to mask the off-tastes of both sweeteners. However, safety concerns, primarily stemming from a 1969 study linking a cyclamate-saccharin mixture to bladder cancer in rats, led to its ban in the United States and several other countries in 1970. Despite the ban, numerous subsequent studies have failed to reproduce these findings, and cyclamate is currently approved for use in over 130 countries, including the European Union. This guide will delve into the scientific data and historical context surrounding cyclamate.
Chemical and Physical Properties
Cyclamate is the sodium or calcium salt of cyclamic acid (cyclohexanesulfamic acid). It is synthesized by the sulfonation of cyclohexylamine.
| Property | Value |
| Chemical Formula | C₆H₁₂NNaO₃S (Sodium Cyclamate) |
| Molar Mass | 201.22 g/mol (Sodium Cyclamate) |
| Appearance | White, odorless, crystalline powder |
| Sweetness | 30–50 times sweeter than sucrose |
| Solubility | Highly soluble in water |
| Stability | Stable under heating |
Metabolism
The metabolism of cyclamate is a critical factor in its safety assessment. In many individuals, cyclamate is not metabolized and is excreted unchanged. However, certain intestinal bacteria can desulfonate cyclamate to produce cyclohexylamine, a compound that has been the focus of toxicological concern. The ability to convert cyclamate to cyclohexylamine varies significantly among individuals and can be influenced by the continuous intake of cyclamate.
References
The Pharmacokinetics of Deuterium-Substituted Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive technical overview of the core principles governing the pharmacokinetics of deuterated compounds, detailed experimental methodologies for their evaluation, and a comparative analysis of key deuterated drugs versus their non-deuterated counterparts.
The Deuterium Kinetic Isotope Effect: The Core Principle
The fundamental principle underpinning the pharmacokinetic advantages of deuterated drugs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds as a rate-limiting step.[3][4] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[1]
This "deuterium switch" can lead to several desirable pharmacokinetic outcomes:
-
Reduced Systemic Clearance: A slower rate of metabolism leads to a decrease in the overall clearance of the drug from the body.
-
Increased Half-Life: With reduced clearance, the drug remains in the systemic circulation for a longer period, resulting in an extended half-life.
-
Increased Drug Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is often increased.
-
Reduced Peak Plasma Concentrations (Cmax) and Lower Peak-to-Trough Fluctuations: Slower metabolism can lead to lower and more sustained plasma concentrations, potentially reducing peak-concentration-related side effects.
-
Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.
Experimental Protocols for Pharmacokinetic Evaluation
A thorough understanding of the pharmacokinetics of deuterated compounds requires a combination of in vitro and in vivo studies.
In Vitro Metabolic Stability Assays
These assays provide an initial assessment of a compound's susceptibility to metabolism.
Objective: To determine the rate at which a deuterated compound and its non-deuterated analog are metabolized by liver enzymes, typically in microsomes or hepatocytes.
Methodology:
-
Preparation of Reagents:
-
Test compounds (deuterated and non-deuterated) are dissolved in a suitable solvent, typically DMSO, to create stock solutions.
-
Liver microsomes (from human or relevant animal species) are thawed and suspended in a phosphate buffer.
-
A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is prepared to ensure the continuous activity of CYP450 enzymes.
-
-
Incubation:
-
The test compounds are incubated with the liver microsomes and the NADPH regenerating system at 37°C.
-
Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
-
Sample Analysis:
-
After quenching, the samples are centrifuged to remove precipitated proteins.
-
The supernatant, containing the remaining parent compound, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can also be calculated to provide a measure of the enzyme's metabolic capacity.
-
Workflow for In Vitro Metabolic Stability Assay:
Cytochrome P450 Inhibition Assays
These assays determine if a deuterated compound inhibits the activity of specific CYP450 enzymes.
Objective: To assess the potential for a deuterated compound to cause drug-drug interactions by inhibiting major CYP450 isoforms.
Methodology:
-
Incubation:
-
A specific probe substrate for a particular CYP450 isoform is incubated with human liver microsomes.
-
The deuterated test compound is added at various concentrations.
-
The reaction is initiated by the addition of an NADPH regenerating system.
-
-
Analysis:
-
After a set incubation time, the reaction is stopped.
-
The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence (vehicle control).
-
The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
Logical Flow of a CYP450 Inhibition Assay:
In Vivo Animal Pharmacokinetic Studies
These studies provide a more comprehensive understanding of a drug's behavior in a living organism.
Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog in a suitable animal model (e.g., rats, mice, dogs).
Methodology:
-
Animal Dosing:
-
Animals are divided into groups, with each group receiving either the deuterated or non-deuterated compound.
-
The drug is administered via a specific route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Blood samples are collected from the animals at predetermined time points after dosing.
-
-
Plasma Preparation and Analysis:
-
Blood samples are processed to obtain plasma.
-
The concentration of the drug in the plasma samples is determined by LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the curve)
-
t½ (half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Workflow for an In Vivo Pharmacokinetic Study:
Case Studies: Approved Deuterated Drugs
Deutetrabenazine
Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia. Deuteration of the two methoxy groups of tetrabenazine slows their metabolism, leading to a more favorable pharmacokinetic profile.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Metabolites in Healthy Volunteers
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) |
| Total Active Metabolites (α+β-HTBZ) | ||
| Cmax (ng/mL) | 2.6 ± 0.8 | 3.9 ± 1.2 |
| AUCinf (ng·h/mL) | 59.4 ± 19.3 | 53.6 ± 16.5 |
| t½ (h) | 9.4 ± 3.0 | 4.8 ± 1.5 |
| Data are presented as mean ± standard deviation. Data sourced from a study in healthy volunteers. |
Deucravacitinib
Deucravacitinib (Sotyktu™) is a novel, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis. Deuteration was incorporated during the drug discovery process to improve its metabolic profile.
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | t½ (h) |
| 6 mg | 22.8 ± 6.2 | 231 ± 55 | 10.1 ± 2.1 |
| 12 mg | 45.9 ± 11.5 | 485 ± 103 | 10.3 ± 1.9 |
| Data are presented as mean ± standard deviation. Data sourced from a study in healthy Chinese subjects. |
Deucravacitinib was found to be rapidly absorbed, with a half-life of 8-15 hours and modest accumulation after multiple doses.
Donafenib
Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma. In vivo pharmacokinetic studies have suggested that plasma and tumor tissue levels of donafenib were higher than those of sorafenib at the same dose levels. Clinical studies have indicated that a lower dose of donafenib may achieve comparable or superior pharmacodynamic effects to a standard dose of sorafenib.
Table 3: Comparative Steady-State Plasma Concentrations
| Compound | Dose | Steady-State Plasma Concentration (AUC) |
| Donafenib | 0.2 g twice a day | 44.0-46.7 h·µg/mL |
| Sorafenib | 0.4 g twice a day | 29.5-36.7 h·µg/mL |
| Data sourced from studies in East Asian patients with solid tumors. |
Signaling Pathway Visualization: Deucravacitinib's Mechanism of Action
Deucravacitinib allosterically inhibits TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in signaling pathways of cytokines involved in immune-mediated diseases.
Conclusion
The strategic application of deuterium substitution offers a powerful approach to modulate the pharmacokinetic properties of drug candidates. By leveraging the deuterium kinetic isotope effect, researchers can enhance metabolic stability, prolong half-life, and improve the overall exposure of a drug, potentially leading to improved efficacy and safety profiles. The case studies of deutetrabenazine, deucravacitinib, and donafenib highlight the successful translation of this concept from theory to clinical practice. A thorough understanding and application of the detailed experimental protocols outlined in this guide are essential for the successful development of the next generation of deuterated therapeutics.
References
Methodological & Application
Application of Cyclamic Acid-d11 as an Internal Standard in the Quantification of Cyclamate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of cyclamic acid (cyclamate) in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclamic Acid-d11, is crucial for achieving accurate and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Introduction
Experimental Protocols
Materials and Reagents
-
Cyclamic Acid standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or acetic acid (for mobile phase modification)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
Standard Solution Preparation
-
Primary Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve cyclamic acid and this compound in water or a suitable solvent to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (e.g., 1 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with water.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the intermediate stock solution of cyclamic acid with a suitable solvent (e.g., 0.1% formic acid in water) to create a calibration curve. Each working standard should be spiked with a constant concentration of the this compound internal standard.
Sample Preparation
The sample preparation method should be adapted based on the matrix. The goal is to extract cyclamate efficiently while minimizing interferences.
For Liquid Samples (e.g., Beverages, Juice):
-
Homogenize the sample.
-
An aliquot of the sample is diluted with water.
-
Add a known amount of this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample to pellet any solid particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to LC-MS/MS analysis.
For Solid and Semi-Solid Samples (e.g., Jams, Candies, Dried Fruits):
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., water or a methanol/water mixture).
-
Add a known amount of this compound internal standard solution.
-
Vortex or sonicate the sample to facilitate the extraction of cyclamate.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.
For Biological Matrices (e.g., Plasma, Urine):
-
To a small volume of the biological fluid, add a protein precipitation agent (e.g., acetonitrile or methanol).
-
Add a known amount of this compound internal standard solution.
-
Vortex the sample vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments and applications.
| Parameter | Typical Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.15% Acetic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used to separate cyclamate from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | ~3.0 kV |
| Desolvation Temp. | 250 - 500 °C |
| Desolvation Gas | Nitrogen |
Data Presentation
Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for cyclamic acid and its deuterated internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Cyclamic Acid | 178.0 | 79.7 / 79.8 | 100-200 |
| This compound | 189.1 | 80.0 / 89.0 | 100-200 |
Method Performance Characteristics
The following table summarizes typical performance data for the analysis of cyclamate using this compound as an internal standard.
| Parameter | Typical Value | Matrix | Reference |
| Linear Range | 0.010–1.00 µg/mL | Food Matrices | |
| 5 - 100 mg/L | Food Products | ||
| 10 - 1000 ng/mL | Watermelon | ||
| LOD | 0.1 ng/mL | Pomegranate Juice | |
| 0.6 ng/mL | Dried Fig | ||
| 2.92 mg/kg | Food Products | ||
| LOQ | 0.3 ng/mL | Pomegranate Juice | |
| 1.6 ng/mL | Dried Fig | ||
| 9.72 mg/kg | Food Products | ||
| Recovery | 72 - 110% | Various Foods | |
| 83.38 - 93.40% | Food Products | ||
| Precision (%RSD) | 3 - 15% | Various Foods |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the quantification of cyclamate using this compound as an internal standard.
References
Application Note: Quantitative Analysis of Cyclamate in Food Matrices using Cyclamic Acid-d11 Internal Standard by LC-MS/MS
Introduction
Cyclamate is a high-intensity artificial sweetener used in a variety of food and beverage products. Due to regulatory limits on its concentration in consumer goods, accurate and reliable quantification is crucial for food safety and quality control. This application note details a robust and sensitive method for the quantitative analysis of cyclamate in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyclamic Acid-d11, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] This method is particularly suitable for researchers, scientists, and professionals in the drug development and food safety sectors who require precise measurement of artificial sweeteners.
Principle
The method employs a simple aqueous extraction of cyclamate from the food matrix, followed by dilution and direct injection into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both cyclamate and the internal standard, this compound. The stable isotope-labeled internal standard closely mimics the behavior of the analyte, providing superior correction for potential matrix-induced signal suppression or enhancement.[1][2]
Materials and Reagents
-
Cyclamate standard (Sodium or Calcium salt)
-
This compound (Internal Standard)[3]
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid or Acetic acid
-
0.45 µm nylon membrane filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cyclamate standard in 10 mL of LC-MS grade water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with water or a suitable solvent to achieve a concentration range of 0.010 µg/mL to 1.00 µg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration of 0.5 µg/mL in all samples and standards.
Sample Preparation
The sample preparation protocol is designed to be straightforward, minimizing sample manipulation.
-
Homogenization: Homogenize solid or semi-solid food samples.
-
Extraction: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube. Add a known volume of LC-MS grade water.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes to ensure complete extraction of cyclamate. Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet solid debris.
-
Dilution and IS Addition: Transfer a specific aliquot of the supernatant to a clean tube. Dilute with water as necessary to bring the expected cyclamate concentration within the linear range of the calibration curve. Add the internal standard spiking solution to achieve a final concentration of 0.5 µg/mL.
-
Filtration: Filter the final diluted sample through a 0.45 µm nylon membrane filter into an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Bridged Ethyl Hybrid (BEH) C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.15% Acetic Acid or 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation (e.g., a linear gradient from 3% to 100% B) |
| Flow Rate | 0.2 - 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Desolvation Temp. | 250 °C |
| Desolvation Gas Flow | 500 L/hr |
| Cone Voltage | 43 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Cyclamate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclamate | 178.0 | 79.7 |
| This compound | 189.0 | 80.0 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Data Presentation: Quantitative Performance
The method was validated across various food matrices, demonstrating excellent performance. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Quantitative Data for Cyclamate Analysis
| Parameter | Result | Food Matrix Examples | Reference |
| Linear Range | 0.010 – 1.00 µg/mL | Pomegranate Juice, Dried Fig | |
| Correlation Coefficient (r²) | > 0.999 | Diet Soda, Jelly | |
| Limit of Detection (LOD) | 0.1 - 0.6 ng/mL | Pomegranate Juice, Dried Fig | |
| Limit of Quantification (LOQ) | 0.3 - 1.6 ng/mL | Pomegranate Juice, Dried Fig | |
| Recovery | 72 - 110% | Various (17 products tested) | |
| Relative Standard Deviation (RSD) | 3 - 15% | Various (17 products tested) |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of cyclamate.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantification of cyclamate in a wide range of food matrices. The simple sample preparation protocol and the robustness of the analytical method make it well-suited for high-throughput screening and regulatory compliance monitoring.
References
Application Note: Quantitative Analysis of Cyclamic Acid in Food and Beverages using Isotope Dilution LC-MS/MS with Cyclamic Acid-d11
Audience: Researchers, scientists, and drug development professionals involved in food and beverage safety and quality control.
Introduction
Cyclamic acid and its salts (cyclamates) are artificial sweeteners used in a variety of low-calorie foods and beverages.[1][2] Due to health concerns and regulatory limits on their use in many countries, accurate and reliable quantification of cyclamates in food products is crucial.[1][3][4] This application note describes a robust and sensitive method for the determination of cyclamic acid in various food and beverage matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a deuterated internal standard, Cyclamic Acid-d11, is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the extraction process. The analyte and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any loss of analyte during sample processing will be compensated for by a proportional loss of the internal standard. This approach effectively minimizes the impact of matrix effects, which are common in complex food samples.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Volumetric flasks and pipettes.
-
Ultrasonic bath.
-
-
Reagents:
-
Cyclamic Acid analytical standard.
-
This compound internal standard.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
2. Standard Solution Preparation
-
Stock Standard Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Cyclamic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with deionized water. These stock solutions can be stored at 4°C.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.
-
Dilute to the mark with deionized water.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of calibration standards by appropriate serial dilutions of the intermediate standard solutions in a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from approximately 0.01 µg/mL to 1.00 µg/mL.
-
Spike each calibration standard with the this compound internal standard solution to a constant final concentration (e.g., 100 ng/mL).
-
3. Sample Preparation
The choice of sample preparation protocol depends on the food matrix. The key is to efficiently extract cyclamic acid, which is highly soluble in water.
-
Protocol for Liquid Samples (e.g., Soft Drinks, Juices):
-
Degas carbonated beverages in an ultrasonic bath for 10-15 minutes.
-
Pipette 1 mL of the liquid sample into a 10 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 4 mL of deionized water, vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis. If the expected concentration is high, further dilution may be necessary.
-
-
Protocol for Solid and Semi-Solid Samples (e.g., Jams, Candies, Preserved Fruits):
-
Accurately weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 20 mL of deionized water.
-
Vortex for 5 minutes to ensure thorough mixing and extraction. For some matrices, heat extraction may be beneficial.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis. Dilute the extract if necessary to fall within the calibration range.
-
4. LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a re-equilibration step. For example: 0-0.5 min, 10% B; 0.5-8 min, 10-95% B; 8-9 min, 95% B; 9.01-11 min, 10% B.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both cyclamic acid and its deuterated internal standard. The precursor ion for cyclamic acid is [M-H]⁻ at m/z 178.0. A common quantifier fragment ion is m/z 79.7-79.8, and a qualifier ion can also be monitored.
-
Cyclamic Acid: Precursor ion m/z 178.0 → Quantifier ion m/z 79.8, Qualifier ion m/z 177.9.
-
This compound: The precursor ion will be shifted by the mass of the deuterium atoms. The fragmentation pattern should be similar. For example, m/z 189.1 → m/z 80.0 (This is an example, and the exact masses should be confirmed with the standard).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Presentation
The following tables summarize the quantitative performance data for the analysis of cyclamic acid in food and beverage matrices, as reported in various studies.
Table 1: Method Performance Characteristics for Cyclamic Acid Analysis
| Parameter | Matrix | Method | Linearity Range | Correlation Coefficient (R²) | Reference |
| Linearity | Watermelon | LC-MS/MS | 10 - 1000 ng/mL | 0.999 | |
| Linearity | Various Foods | UPLC-MS/MS | 5 - 100 mg/L | 0.9955 | |
| Linearity | Various Foods | HPLC/MS/MS | 0.010 - 1.00 µg/mL | >0.9998 | |
| Linearity | Foods | HPLC-UV | up to 1300 mg/kg | - | |
| Linearity | Beverages | HPLC-UV | up to 67 mg/L | - |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Matrix | Method | LOD | LOQ | Reference |
| LOD/LOQ | Watermelon | LC-MS/MS | 1 ng/mL | 3 ng/mL | |
| LOD/LOQ | Various Foods | UPLC-MS/MS | 2.92 mg/kg | 9.72 mg/kg | |
| LOD/LOQ | Pomegranate Juice | HPLC/MS/MS | 0.1 ng/mL | 0.3 ng/mL | |
| LOD/LOQ | Dried Fig | HPLC/MS/MS | 0.6 ng/mL | 1.6 ng/mL | |
| LOD/LOQ | Various Foods | LC-MS/MS | 0.050 µg/g | 0.150 µg/g |
Table 3: Recovery Rates
| Matrix | Fortification Level | Method | Recovery (%) | Reference |
| Watermelon | 200 ng/mL | LC-MS/MS | 88.5 | |
| Various Foods | 15, 30, 60 mg/kg | UPLC-MS/MS | 83.38 - 93.40 | |
| 17 Food Products | 250 µg/mL | HPLC/MS/MS | 72 - 110 | |
| Various Foods | 200 µg/g | HPLC-UV | 93.3 - 108.3 | |
| 30 Food Kinds | 0.5 µg/g | LC-MS/MS | 85.0 - 106.6 |
Visualizations
References
Application Notes & Protocols: Sample Preparation for Cyclamic Acid-d11 Analysis
Introduction Cyclamic acid and its salts (cyclamates) are artificial sweeteners used in various food products and pharmaceuticals. For accurate quantification in complex matrices, stable isotope-labeled internal standards are essential. Cyclamic Acid-d11 serves as an ideal internal standard for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample recovery during preparation.[1][2] The choice of sample preparation technique is critical and depends on the matrix's complexity, the analyte's concentration, and the desired sensitivity of the assay. This document outlines detailed protocols for the most common and effective sample preparation techniques for the analysis of this compound in various matrices.
Section 1: Overview of Sample Preparation Techniques
The primary goal of sample preparation is to extract this compound from the sample matrix and remove interfering components prior to instrumental analysis. The most prevalent techniques include:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from biological fluids such as plasma, serum, and milk. It involves adding an organic solvent, typically methanol or acetonitrile, to denature and precipitate proteins.[3]
-
Solid-Phase Extraction (SPE): A highly effective technique for cleanup and concentration of the analyte from complex matrices like fruit juices, jams, and dairy products.[4][5] It provides cleaner extracts compared to PPT, leading to reduced matrix effects and improved sensitivity.
-
'Dilute-and-Shoot': The simplest approach, suitable for relatively clean liquid matrices like beverages and soft drinks. The sample is simply diluted with a suitable solvent before injection, minimizing sample handling but offering limited cleanup.
-
Derivatization for Gas Chromatography (GC): For GC-based analysis, the low volatility of cyclamic acid necessitates a derivatization step. This involves converting it into a more volatile compound, such as N,N-dichlorocyclohexylamine, which can then be analyzed by GC, often with an Electron Capture Detector (ECD).
Section 2: Experimental Protocols
Protocol 1: Protein Precipitation for Biological Fluids
This protocol is adapted for matrices such as plasma, umbilical cord blood, amniotic fluid, and breast milk.
Materials:
-
Methanol (LC-MS grade)
-
Formic acid (0.1% v/v in water)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge (capable of 10,000 x g)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Precipitation: Add 400 µL of cold methanol to the tube to precipitate proteins.
-
Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer 400 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of 0.1% (v/v) formic acid in water.
-
Final Mixing: Seal the tube or plate and mix for 5 minutes before injecting 10 µL into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Food Matrices
This protocol is suitable for samples like fruit juice, jam, preserved fruits, and dairy desserts.
Materials:
-
Hydrochloric acid (0.1 mol/L)
-
Methanol (50% aqueous solution)
-
Demineralized water
-
SPE Cartridge (e.g., Oasis HLB)
-
Centrifuge
-
Homogenizer
Procedure:
-
Sample Homogenization: Weigh 5-10 g of the sample into a centrifuge tube. Add 0.1 mol/L hydrochloric acid to a final volume of 50 mL and homogenize. For solid samples like jam or candy, use a shaker until the sample is completely dissolved.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing the appropriate solvents as per the manufacturer's instructions.
-
Sample Loading: Load 25 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of demineralized water, followed by 2 mL of 50% aqueous methanol to remove interferences.
-
Elution: Elute the cyclamate (and this compound) with 4.5 mL of 50% aqueous methanol into a clean collection tube.
-
Analysis: The eluate can be directly analyzed or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: 'Dilute-and-Shoot' for Simple Liquid Matrices
This protocol is ideal for clear liquid samples such as soft drinks and beverages.
Materials:
-
Dilution Solvent (e.g., 85:10:5 v/v/v water:acetonitrile:methanol)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Collection: Collect a representative aliquot of the liquid sample. For carbonated beverages, degas the sample first by sonication.
-
Internal Standard Spiking: Add the this compound internal standard to the aliquot.
-
Dilution: Perform a significant dilution (e.g., 500-fold) of the sample using the dilution solvent. The exact dilution factor should be optimized to ensure the analyte concentration falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Inject the filtered sample directly into the LC-MS/MS system.
Section 3: Quantitative Data Summary
The following table summarizes the performance data from various validated methods for cyclamate analysis, where this compound is often used as an internal standard.
| Matrix | Preparation Method | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Human Plasma | Protein Precipitation | 101 | 0.9 | N/A | N/A | |
| Various Foods | Dilution & Filtration | 72 - 110 | 3 - 15 | 0.1 ng/mL (Pomegranate Juice) | 0.3 ng/mL (Pomegranate Juice) | |
| Various Foods | Dilution & Filtration | 72 - 110 | 3 - 15 | 0.6 ng/mL (Dried Fig) | 1.6 ng/mL (Dried Fig) | |
| Various Foods | Solid-Phase Extraction | 93.3 - 108.3 | < 4.9 | 5-10 µg/g | N/A | |
| Food Products | Solvent Extraction | 83.38 - 93.40 | 0.22 | 2.92 mg/kg | 9.72 mg/kg | |
| Watermelon | Dilution & Filtration | 88.5 | 3.7 | 1 ng/mL | 3 ng/mL | |
| Beverages | Derivatization & HPLC-UV | 82 - 123 | N/A | 1-20 mg/kg | N/A |
N/A: Not Available in the cited source.
Section 4: Visualized Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound, highlighting the different sample preparation paths based on matrix complexity.
Caption: Workflow for this compound analysis by matrix type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of cyclamate in foods by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cyclamate Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of cyclamate in various matrices using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The use of a stable isotope-labeled internal standard, cyclamate-d11, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput screening and quantitative analysis in food safety, quality control, and research applications. While chromatographic separation of cyclamate and its isotopologue is not achieved due to their similar physicochemical properties, the mass spectrometer allows for their precise differentiation and quantification.
Introduction
Cyclamate is an artificial sweetener that is widely used in food and beverage products. Regulatory bodies worldwide have established maximum permissible levels for its use, necessitating sensitive and reliable analytical methods for monitoring. Isotope dilution mass spectrometry is a premier analytical technique for accurate quantification, as it employs a stable isotope-labeled analog of the analyte as an internal standard. This internal standard, in this case, cyclamate-d11, exhibits nearly identical chemical and physical properties to the native analyte, ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thereby compensating for potential analytical variabilities.[1][2] This application note provides a detailed protocol for the analysis of cyclamate using a UPLC-MS/MS system, which offers high sensitivity, selectivity, and throughput.[3]
Experimental Protocols
Sample Preparation
A streamlined sample preparation protocol is crucial for high-throughput analysis. The following procedure is a general guideline and may require optimization for specific matrices.
Materials:
-
Cyclamate analytical standard
-
Cyclamate-d11 internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.2 µm syringe filters
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
For liquid samples (e.g., beverages), directly take a known volume (e.g., 1 mL).
-
For solid or semi-solid samples (e.g., jams, candies), weigh a homogenized portion (e.g., 1 g) and add a suitable extraction solvent (e.g., 5 mL of water or a methanol/water mixture).
-
-
Internal Standard Spiking: Add a known amount of cyclamate-d11 internal standard solution to each sample.
-
Extraction and Clarification:
-
Vortex the samples for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.
-
-
Dilution and Filtration:
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase to bring the analyte concentration within the calibration range.
-
Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial.[3]
-
UPLC-MS/MS Analysis
The following instrumental parameters provide a starting point for the analysis of cyclamate and its isotopologue.
Instrumentation:
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a UPHR BEH C18 (2.1 x 100 mm, 1.7 µm), is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: A gradient elution may be optimized to ensure separation from matrix interferences. A typical starting point is a linear gradient from 10% to 90% B over 5 minutes.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for cyclamate and its deuterated internal standard should be optimized by infusing standard solutions into the mass spectrometer.
-
A common quantitation transition for cyclamate is m/z 178.1 -> 80.
-
A confirmatory ion for cyclamate is m/z 177.9.
-
The corresponding transition for cyclamate-d11 would be monitored at a higher mass, reflecting the deuterium labeling.
-
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation for cyclamate analysis.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 100 mg/L | |
| Correlation Coefficient (R²) | > 0.995 | |
| Limit of Detection (LOD) | 2.92 mg/kg | |
| Limit of Quantification (LOQ) | 9.72 mg/kg |
Table 2: Recovery and Precision Data
| Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD%) | Reference |
| Various Foods | 250 µg/mL | 72 - 110 | 3 - 15 | |
| Various Foods | - | 83.38 - 93.40 | 0.22 | |
| Watermelon | 200 ng/mL | 88.5 | < 3.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data analysis.
Caption: Experimental workflow for cyclamate analysis.
Analyte and Internal Standard Relationship
The following diagram depicts the logical relationship in an isotope dilution mass spectrometry experiment, where the isotopically labeled internal standard is used to correct for variations in the analysis of the native analyte.
Caption: Isotope dilution analysis logic.
Conclusion
The described UPLC-MS/MS method utilizing a stable isotope-labeled internal standard provides a highly reliable and sensitive approach for the quantification of cyclamate. The isotope dilution technique effectively mitigates matrix-induced signal suppression or enhancement and compensates for variations in sample preparation, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement a robust analytical method for cyclamate determination in a variety of sample matrices.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cyclamate using a Cyclamic Acid-d11 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclamate is a widely used artificial sweetener in various food products and beverages. Accurate and reliable quantification of cyclamate is crucial for regulatory compliance, quality control, and safety assessment. The use of a stable isotope-labeled internal standard, such as Cyclamic Acid-d11, is the gold standard for quantitative analysis by mass spectrometry. It effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high precision and accuracy.[1][2] This document provides a detailed protocol for the analysis of cyclamate in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
Experimental Protocols
Reagents and Materials
-
Standards: Cyclamate (Sodium or Calcium salt) and this compound (Toronto Research Chemicals or equivalent).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid or acetic acid, LC-MS grade.
-
Columns: A reversed-phase C18 column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm), is recommended.
-
Filters: 0.22 µm PTFE or nylon syringe filters.
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of cyclamate and this compound, respectively, into separate 10 mL volumetric flasks. Dilute to volume with water or methanol. Store at 4°C.
-
Intermediate Stock Solutions (1 µg/mL): Prepare intermediate stocks by diluting the primary stocks in a water/methanol (1:1, v/v) solution.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the cyclamate intermediate stock into the dilution solvent (e.g., water or mobile phase A). The concentration range should be selected to bracket the expected sample concentrations (e.g., 1 ng/mL to 500 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound intermediate stock to a fixed concentration (e.g., 50 ng/mL) in the dilution solvent. Add this solution to all calibration standards and samples to achieve a consistent final concentration.
Sample Preparation
A. Liquid Samples (Beverages, Juices)
-
Dilute the sample 100-fold or 1000-fold with deionized water to bring the analyte concentration within the linear range of the calibration curve.
-
Add the this compound internal standard working solution.
-
Vortex to mix.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. Solid Samples (Jams, Candies, Powders)
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a methanol/water (1:9, v/v) solution.
-
Vortex thoroughly for 1 minute and/or sonicate for 15 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and add the this compound internal standard working solution.
-
If necessary, perform further dilutions with water to fit the calibration range.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
C. Biological Matrices (Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the this compound internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry extract in 100 µL of 0.1% formic acid in water.
-
Transfer to an autosampler vial for analysis.
Data Presentation
LC-MS/MS Method Parameters
The following tables summarize typical starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument and column used.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Value | Reference |
|---|---|---|
| Column | Luna Omega Polar C18 (2.1 × 50 mm, 1.6 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 3% B to 100% B over 4.0 min | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 10 µL |
| Column Temp. | 30°C | |
Table 2: Mass Spectrometry and MRM Transition Settings | Parameter | Typical Value | Reference | | :--- | :--- | :--- | | Instrument | Agilent 6470 Triple Quadrupole MS or equivalent | | | Ionization Mode | Electrospray Ionization (ESI), Negative | | | Capillary Voltage | -4200 V | | | Nebulizer Gas | 55 psi | | | Drying Gas Flow | 11 L/min | | | Drying Gas Temp. | 290°C | | | Sheath Gas Flow | 12 L/min | | | Sheath Gas Temp. | 400°C | | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | Cyclamate | 178.1 | 79.9 | 30 | | | this compound | 189.3 | 79.9 | 30 | |
Quantitative Performance Data
The use of this compound as an internal standard allows for robust and sensitive quantification across various matrices.
Table 3: Summary of Method Performance
| Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Average Recovery (%) | Reference |
|---|---|---|---|---|---|
| Food Products | 10 - 100 | 0.1 - 0.6 | 0.3 - 1.6 | 72 - 110 | |
| Human Plasma | 1 - 50 | Not specified | 1 | Not specified | |
| Watermelon | 10 - 1000 | 1 | 3 | 88.5 |
| Food Products | 5000 - 100000 | 2920 | 9720 | 83 - 93 | |
Visualizations
Caption: Experimental workflow for cyclamate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Cyclamic Acid-d11 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and potential applications of Cyclamic Acid-d11 as a stable isotope-labeled tracer in metabolic research. While this compound is well-established as an internal standard for analytical quantification, its use as a metabolic tracer is a promising yet less documented application. The following protocols are based on established principles of stable isotope tracing and the known metabolism of cyclamic acid.
Application Note 1: Quantitative Analysis of Cyclamate Metabolism by Gut Microbiota
Introduction
Cyclamic acid is primarily metabolized in the gastrointestinal tract by the gut microbiota, which converts it to cyclohexylamine.[1][2][3][4] The extent of this conversion varies significantly among individuals.[5] this compound, a deuterated analog of cyclamic acid, serves as an excellent tool to precisely quantify this metabolic conversion without the use of radioactive isotopes. By administering this compound and measuring the formation of its deuterated metabolite, cyclohexylamine-d11, researchers can accurately determine the metabolic capacity of an individual's gut microbiome.
Principle
Following oral administration of a known amount of this compound, the stable isotope-labeled compound mixes with the unlabeled cyclamate pool. The gut microbiota metabolizes both forms, producing cyclohexylamine and cyclohexylamine-d11. By using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the deuterated metabolite to the unlabeled metabolite can be determined in biological samples such as feces and urine. This ratio allows for the precise calculation of the percentage of ingested cyclamate that is converted to cyclohexylamine.
Hypothetical Quantitative Data
The following table summarizes hypothetical data from an in vitro study incubating this compound with fecal samples from different human donors.
| Donor ID | Treatment Group | Incubation Time (hours) | This compound Concentration (µg/mL) | Cyclohexylamine-d11 Concentration (ng/mL) | Percent Conversion (%) |
| 1 | Control (No Fecal Slurry) | 24 | 100 | <1 | <0.001 |
| 1 | Fecal Slurry | 24 | 25.3 | 74.7 | 74.7% |
| 2 | Fecal Slurry | 24 | 98.2 | 1.8 | 1.8% |
| 3 | Fecal Slurry | 24 | 65.7 | 34.3 | 34.3% |
| 4 | Fecal Slurry | 24 | 99.9 | <0.1 | <0.1% |
Metabolic Pathway Diagram
Caption: Metabolic fate of this compound in the gut.
Application Note 2: Pharmacokinetic Profiling of Cyclamic Acid
Introduction
Understanding the absorption, distribution, metabolism, and excretion (ADME) of food additives is crucial for assessing their safety. Stable isotope-labeled compounds like this compound are invaluable tools for pharmacokinetic (PK) studies in preclinical and clinical research. By administering a single oral dose of this compound, the time course of its concentration and that of its primary metabolite, cyclohexylamine-d11, can be monitored in various biological matrices.
Principle
A known dose of this compound is administered to subjects. Blood, urine, and fecal samples are collected at predetermined time points. The concentrations of this compound and cyclohexylamine-d11 in these samples are quantified using a validated LC-MS/MS method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters, providing a comprehensive understanding of the compound's behavior in the body.
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic parameters for this compound and its metabolite, cyclohexylamine-d11, following a single oral dose in rats.
| Parameter | This compound | Cyclohexylamine-d11 |
| Cmax (ng/mL) | 350 ± 45 | 85 ± 20 |
| Tmax (hr) | 2.0 ± 0.5 | 8.0 ± 2.0 |
| AUC (0-t) (ng*hr/mL) | 1850 ± 250 | 980 ± 150 |
| t1/2 (hr) | 4.5 ± 1.0 | 12.0 ± 2.5 |
| Urinary Excretion (% of dose) | 45 ± 8 | 15 ± 5 |
| Fecal Excretion (% of dose) | 40 ± 7 | 2 ± 0.5 |
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound by Human Gut Microbiota
Objective: To quantify the conversion of this compound to cyclohexylamine-d11 by human fecal microbiota.
Materials:
-
This compound
-
Cyclohexylamine-d11 (for standard curve)
-
Fresh human fecal samples
-
Anaerobic basal medium
-
Anaerobic chamber
-
Shaking incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fecal Slurry Preparation:
-
Within an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in pre-reduced anaerobic basal medium.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Incubation:
-
In anaerobic culture tubes, add 9 mL of the fecal slurry.
-
Add 1 mL of a stock solution of this compound to achieve a final concentration of 100 µg/mL.
-
Include a negative control with no fecal slurry.
-
Incubate the tubes at 37°C in a shaking incubator for 24 hours.
-
-
Sample Collection and Processing:
-
At 0 and 24 hours, collect 1 mL aliquots from each tube.
-
Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the bacteria and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve for both this compound and cyclohexylamine-d11.
-
Analyze the supernatant samples by LC-MS/MS to quantify the concentrations of the parent compound and its metabolite.
-
-
Data Analysis:
-
Calculate the percentage conversion of this compound to cyclohexylamine-d11.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its metabolite, cyclohexylamine-d11.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimation and Dosing:
-
Acclimate rats in metabolic cages for 3 days prior to the study.
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.
-
-
Sample Collection:
-
Blood: Collect blood samples (approx. 100 µL) via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.
-
Urine and Feces: Collect urine and feces at 24-hour intervals for 72 hours. Record the total volume/weight and store at -80°C.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant.
-
Urine: Dilute urine samples with water.
-
Feces: Homogenize fecal samples in water, followed by extraction with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of this compound and cyclohexylamine-d11 in all samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.
-
Calculate the total excretion of the parent compound and metabolite in urine and feces.
-
Logical Relationship Diagram
Caption: Principle of using this compound as a tracer.
References
- 1. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the gut flora in the metabolism of cyclamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Cyclamic Acid in Urine using Isotope Dilution Mass Spectrometry with Cyclamic Acid-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclamic acid and its salts (cyclamates) are artificial sweeteners that are metabolized to a limited extent in the human body to cyclohexylamine. Monitoring the urinary excretion of cyclamate is crucial for toxicological risk assessment, pharmacokinetic studies, and monitoring dietary intake. Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantitative analysis. This application note describes a detailed protocol for the determination of cyclamic acid in human urine using Cyclamic Acid-d11 as an internal standard, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a Gas Chromatography-Mass Spectrometry (GC-MS) method exists for cyclamate in urine, it typically involves a derivatization step and may use other internal standards. The use of a stable isotope-labeled internal standard like this compound minimizes sample preparation and corrects for matrix effects, leading to more reliable results.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. The labeled compound is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample processing or variations in instrument response.
Experimental Protocols
Reagents and Materials
-
Standards: Cyclamic Acid (analytical standard), this compound (internal standard)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), 0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cyclamic Acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cyclamic Acid stock solution with a mixture of water and methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
Urine Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.[2]
-
Spiking with Internal Standard: Transfer 1 mL of the urine supernatant to a clean tube. Add a precise volume of the this compound internal standard spiking solution.
-
Dilution: Dilute the sample with 1 mL of water containing 0.1% formic acid.
-
Solid Phase Extraction (SPE) - Optional Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Direct Injection (Minimal Sample Preparation): For a faster procedure, after spiking and dilution, the sample can be filtered through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.[1] The use of a stable isotope-labeled internal standard can often correct for matrix interferences, making extensive cleanup unnecessary.[1]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 3 mm × 100 mm, 2.5 µm).
-
Mobile Phase: A gradient elution using 10 mM ammonium acetate in water (A) and 10 mM ammonium acetate in methanol (B).
-
Ionization Mode: ESI in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Cyclamic Acid and this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of cyclamate using mass spectrometry-based methods. Note that the data for the LC-MS/MS method with this compound is adapted from food matrix analysis, as a specific urine protocol was not available in the searched literature.[1] The GC-MS data is from a study on urine analysis but uses a different internal standard and a derivatization step.
| Parameter | LC-MS/MS with this compound (in food matrix) | GC-MS with Toluene IS (in urine) |
| Linear Range | 0.010–1.00 µg/mL | 1–15 µg/mL |
| Limit of Detection (LOD) | 0.1–0.6 ng/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.3–1.6 ng/mL | 0.7 µg/mL |
| Recovery | 72–110% | 88–95% |
| Relative Standard Deviation (RSD) | 3–15% | <2.9% (interday reproducibility) |
Visualizations
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution for Cyclamic Acid Analysis.
Experimental Workflow for Urine Analysis
Caption: Workflow for this compound Urine Analysis via LC-MS/MS.
References
Application Note: Quantification of Cyclamate in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of cyclamate in human plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method employs Cyclamic Acid-d11 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol involves a straightforward protein precipitation step for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for clinical research and drug development studies requiring reliable measurement of cyclamate levels in plasma.
Introduction
Cyclamate is an artificial sweetener that has been used in various food and beverage products. Due to health concerns and regulatory status in different countries, monitoring its concentration in biological matrices is of significant interest. This application note presents a validated LC-MS/MS method for the precise quantification of cyclamate in human plasma. The use of this compound as an internal standard (IS) is critical for mitigating potential matrix interferences and ensuring the reliability of the results.
Experimental
2.1. Materials and Reagents
-
Cyclamate (sodium salt) and this compound were procured from a suitable chemical supplier.
-
LC-MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used for all aqueous solutions.
-
Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.
2.2. Instrumentation
An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was utilized for the analysis. A C18 reversed-phase column was employed for the chromatographic separation.
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individual stock solutions of cyclamate and this compound were prepared by dissolving the accurately weighed compounds in water.
-
Working Standard Solutions: A series of working standard solutions of cyclamate were prepared by serially diluting the stock solution with a mixture of methanol and water.
-
Internal Standard Working Solution: The this compound stock solution was diluted to a final concentration of 0.5 µg/mL.[1]
2.4. Sample Preparation
A protein precipitation method was employed for the extraction of cyclamate from plasma samples.[2]
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
2.5. UPLC-MS/MS Conditions
The following table summarizes the optimized instrumental parameters for the analysis of cyclamate and its deuterated internal standard.
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.2 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions (MRM) | Cyclamate: m/z 178 -> 79.7 (Quantifier), m/z 178 -> 95.8 (Qualifier) this compound: m/z 189 -> 80.7 |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 400 °C |
| DL Temperature | 300 °C |
| Heat Block Temperature | 500 °C |
Results and Discussion
3.1. Method Validation
The method was validated for its linearity, sensitivity, accuracy, precision, and recovery.
-
Linearity: The calibration curve for cyclamate in plasma was linear over the concentration range of 1 to 50 ng/mL, with a correlation coefficient (R²) greater than 0.99.
-
Sensitivity: The lower limit of quantification (LLOQ) was established at 1 ng/mL.
-
Accuracy and Precision: The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15%.
-
Recovery: The extraction recovery of cyclamate from plasma was determined to be consistent and reproducible across the different QC levels.
3.2. Quantitative Data Summary
The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Cyclamate | 1 - 50 | >0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Low | 3 | ≤ 10% | ≤ 10% | 95 - 105 |
| Medium | 15 | ≤ 10% | ≤ 10% | 95 - 105 |
| High | 40 | ≤ 10% | ≤ 10% | 95 - 105 |
Table 3: Recovery Data
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 3 | > 85% |
| Medium | 15 | > 85% |
| High | 40 | > 85% |
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Analysis of Cyclamic Acid-d11 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cyclamic Acid-d11 as an internal standard in the quantitative analysis of cyclamate in various environmental matrices. The methodologies outlined below are primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level analysis.
Introduction
Cyclamate, an artificial sweetener, is considered an emerging environmental contaminant due to its persistence in wastewater treatment plants and subsequent detection in surface waters.[1][2] Accurate and reliable quantification of cyclamate in environmental samples is crucial for monitoring its environmental fate and assessing potential ecological impacts.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[3][4] It effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.
Experimental Protocols
Scope
This protocol is applicable to the determination of cyclamate in various aqueous environmental samples, including surface water, wastewater, and drinking water.
Principle
Water samples are fortified with a known concentration of this compound. The samples then undergo solid-phase extraction (SPE) to concentrate the analyte and internal standard and remove potential interferences. The extracts are subsequently analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Standards: Cyclamate and this compound (internal standard) of high purity.
-
Solvents: Methanol, acetonitrile (LC-MS grade), and ultrapure water.
-
Acids: Formic acid and sulfuric acid.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, 200 mg, 6 mL).
-
Vials: Amber glass vials for storing standards and sample extracts.
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical column suitable for the separation of polar compounds, such as a Kinetex 2.6µm Biphenyl 100Å (100 mm L x 2.10mm I.D.).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify 100 mL of the water sample to pH 2 with sulfuric acid.
-
Internal Standard Spiking: Spike the acidified sample with a known amount of this compound solution.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of acidified ultrapure water (pH 2).
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Cartridge Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol at a flow rate of 2 mL/min.
-
Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (5:95).
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Elution: A typical gradient runs from a low to a high percentage of mobile phase B over several minutes to ensure the separation of the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for cyclamate and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both cyclamate and this compound need to be optimized on the specific instrument being used.
-
Data Presentation
The following tables summarize quantitative data from various studies for the analysis of cyclamate in different matrices.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Pomegranate Juice | 0.1 ng/mL | 0.3 ng/mL | |
| Dried Fig | 0.6 ng/mL | 1.6 ng/mL | |
| Surface Water | < 2.5 ng/L | - | |
| Beverages | 1-20 mg/kg | - |
Table 2: Recovery and Precision Data
| Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Food Products | 250 µg/mL | 72 - 110 | 3 - 15 | |
| Water | 1 ppb | 74 | - | |
| Foodstuffs | - | 82 - 123 | - | |
| Tabletop Sweeteners | - | 92 - 108 | ≤ 3.3 |
Visualization
The following diagram illustrates the general experimental workflow for the analysis of cyclamate in environmental samples using this compound as an internal standard.
Caption: Experimental Workflow for Cyclamate Analysis.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of cyclamate in environmental samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in environmental monitoring and food safety analysis. The methodologies can be adapted and validated for various specific matrices and analytical instrumentation.
References
- 1. Highly sensitive LC/MS/MS method for direct quantitation of artificial sweeteners in surface water | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclamic Acid-d11 Chromatography
Welcome to the technical support center for improving the chromatographic analysis of Cyclamic Acid-d11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during this compound analysis?
The most prevalent issues observed are peak tailing, peak fronting, and split peaks. These phenomena can compromise the accuracy of quantification and the overall quality of the chromatographic data.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound, an acidic compound, is often attributed to strong interactions between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns.[1][2][3] Other contributing factors can include column overload, low buffer concentration in the mobile phase, or a pH that is not optimal for the analyte.[4][5]
Q3: What causes my this compound peak to show fronting?
Peak fronting is typically a result of column overload, where too much sample is injected, or the sample concentration is too high. It can also be caused by a mismatch between the sample solvent and the mobile phase, or issues with the column packing.
Q4: I am observing split peaks for this compound. What could be the reason?
Split peaks can arise from several factors, including a void or channel in the column packing, a partially blocked frit, or a strong mismatch between the injection solvent and the mobile phase. In some cases, it could also indicate the presence of two co-eluting compounds.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Troubleshooting Steps:
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Optimize Mobile Phase pH: Cyclamic acid is a strong acid. Ensure the mobile phase pH is at least 2 pH units below the pKa of any basic compounds in your analysis to minimize secondary interactions with the stationary phase.
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (e.g., 10-50 mM) can help improve peak shape.
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Use an End-Capped Column: Employ a high-quality, end-capped column to reduce the number of free silanol groups available for secondary interactions.
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Reduce Sample Load: Inject a smaller volume or a more dilute sample to check for column overload.
-
Add a Mobile Phase Modifier: For basic compounds that may be present and interacting with the column, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve the peak shape of other analytes by masking silanol interactions.
Experimental Protocol: Mobile Phase Optimization for Tailing Reduction
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30°C
-
-
Modification 1 (Adjust pH and Buffer Strength):
-
Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.
-
Replace Mobile Phase A with the prepared buffer.
-
Re-run the analysis and observe the peak shape.
-
-
Modification 2 (Evaluate Different Organic Modifier):
-
If tailing persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the analysis.
-
Caption: Troubleshooting workflow for addressing peak fronting.
Issue 3: Split Peaks
Split peaks appear as two or more distinct maxima within a single peak.
Troubleshooting Steps:
-
Check for Column Void: A void at the head of the column can cause the sample band to split. This can sometimes be addressed by reversing and flushing the column (if permitted by the manufacturer).
-
Inspect for Blockages: A partially blocked frit or tubing can lead to a distorted flow path and split peaks. Replace the frit or any suspect tubing.
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Ensure Solvent Compatibility: A strong sample solvent can cause the analyte to precipitate on the column or interact in a non-ideal manner, leading to peak splitting. Prepare the sample in the mobile phase.
-
Lower Injection Volume: Injecting a smaller volume can help determine if the splitting is due to co-elution of two different components.
Experimental Protocol: Diagnosing Split Peaks
-
Visual Inspection and Maintenance:
-
Disconnect the column and check for any visible particulate matter on the inlet frit.
-
Replace the in-line filter and any guard column.
-
-
Column Reversal and Flush (if applicable):
-
Consult the column manufacturer's instructions to see if the column can be reversed.
-
If so, reverse the column and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.
-
-
Injection of a Standard:
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Prepare a fresh standard of this compound in the mobile phase.
-
Inject a small volume to see if the splitting persists. If the standard peak is symmetrical, the issue may be with the sample matrix.
-
Troubleshooting Logic for Split Peaks
Caption: Troubleshooting workflow for addressing split peaks.
Summary of Key Chromatographic Parameters
| Parameter | Recommendation for this compound | Rationale |
| Column Type | C18, End-Capped | Reversed-phase is suitable for cyclamic acid. End-capping minimizes silanol interactions. |
| Mobile Phase pH | 2.5 - 4.0 | Maintains cyclamic acid in a consistent ionic state and can suppress silanol activity. |
| Buffer System | Ammonium Formate or Ammonium Acetate (10-20 mM) | Provides good buffering capacity in the acidic pH range and is volatile for LC-MS applications. |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. Acetonitrile often provides sharper peaks. |
| Sample Solvent | Initial Mobile Phase Composition | Minimizes peak distortion due to solvent mismatch. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
References
Technical Support Center: Mitigating Matrix Effects with Cyclamic Acid-d11 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclamic Acid-d11 as an internal standard to reduce matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2] Common culprits in complex matrices like food or biological samples include salts, lipids, and proteins.[1]
Q2: How does this compound, a deuterated internal standard, help in correcting for matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte (cyclamic acid), they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Is it possible that this compound may not completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key characteristics to consider when selecting a deuterated internal standard like this compound?
A4: When selecting a deuterated internal standard, several factors are crucial:
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Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to prevent spectral overlap.
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Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.
-
Stability: The deuterium labels should be stable and not undergo exchange with hydrogen atoms during sample preparation and analysis.
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a common issue that can arise from several sources, indicating that the internal standard is not effectively compensating for variations in the analytical process.
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Possible Cause: Inconsistent matrix effects between samples.
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Solution: Re-evaluate the sample preparation method to ensure more consistent removal of interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation or dilution.
-
-
Possible Cause: Incorrect internal standard concentration.
-
Solution: Carefully reprepare the internal standard spiking solution and verify its concentration. Ensure consistent and accurate spiking into all samples and standards.
-
-
Possible Cause: Carryover from the autosampler.
-
Solution: Optimize the autosampler wash procedure. Inject a blank sample after a high concentration sample to check for carryover.
-
Problem 2: The analyte (Cyclamic Acid) and the internal standard (this compound) do not co-elute.
A lack of co-elution can lead to inaccurate results as the analyte and internal standard are exposed to different matrix environments during ionization.
-
Possible Cause: Deuterium isotope effect.
-
Solution: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time. While often minimal, this can be exacerbated by certain chromatographic conditions. Try optimizing the mobile phase composition or the gradient profile to minimize this separation.
-
-
Possible Cause: Column degradation.
-
Solution: A loss of stationary phase or column contamination can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.
-
Problem 3: Unexpectedly high or low calculated concentrations of cyclamate.
This can indicate a systematic bias in the method.
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Possible Cause: Differential matrix effects.
-
Solution: Even with a deuterated internal standard, significant differences in the matrix composition between samples can lead to varying degrees of ion suppression for the analyte and internal standard. It is crucial to evaluate the matrix effect quantitatively.
-
-
Possible Cause: Presence of unlabeled analyte in the internal standard.
-
Solution: The synthesis of stable isotope-labeled standards is rarely 100% efficient, meaning a small amount of the unlabeled analyte may be present in the internal standard material. This can lead to an artificially high baseline and affect the accuracy of low-concentration samples. Verify the purity of the internal standard by analyzing a high-concentration solution of the standard alone.
-
Experimental Protocols
Protocol for Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to determine if this compound is adequately compensating for signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte (Cyclamic Acid) and the internal standard (this compound) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
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Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE): Use the formulas in the table below.
Data Presentation
Table 1: Formulas for Calculating Matrix Effect, Recovery, and Process Efficiency
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the internal standard corrects for the matrix effect. |
Table 2: Example LC-MS/MS Method Parameters for Cyclamate Analysis
| Parameter | Condition |
| Column | Bridged ethyl hybrid C18 or Atlantis T3 |
| Mobile Phase | A: 0.1% Formic acid in water or 0.15% Acetic acid B: 0.1% Formic acid in acetonitrile or Methanol |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Monitored Transitions | Cyclamate: m/z 177.9 -> 79.7 |
Table 3: Reported Recovery and LLOQ for Cyclamate Analysis in Food Matrices
| Matrix | Recovery (%) | LLOQ (ng/mL) | Reference |
| Watermelon | 88.5 | 3 | |
| Various Foods | 72 - 110 | 0.3 - 1.6 | |
| Jelly | - | 0.150 µg/g | |
| Diet Soda | - | 0.150 µg/g |
Visualizations
Caption: General experimental workflow for the analysis of cyclamate using this compound internal standard.
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: Logical workflow for the quantitative evaluation of matrix effects.
References
Technical Support Center: Troubleshooting Ion Suppression in Cyclamate Analysis
Welcome to the technical support center for cyclamate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis of cyclamate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significantly lower signal for my cyclamate standard when it's spiked into my sample matrix compared to the signal in a pure solvent. What is causing this?
This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS analysis. Co-eluting endogenous or exogenous components from your sample matrix can interfere with the ionization of cyclamate in the mass spectrometer's ion source, leading to a decreased signal intensity. This can negatively impact the sensitivity, accuracy, and precision of your analysis.
Q2: How can I confirm that the signal loss is due to ion suppression?
A common method to qualitatively assess ion suppression is the post-column infusion experiment . This technique helps to identify regions in your chromatogram where matrix components are causing suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-union
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Cyclamate standard solution (e.g., 1 µg/mL in mobile phase)
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Blank matrix extract (prepared using your standard sample preparation protocol)
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Mobile phase
Procedure:
-
System Setup:
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Connect the outlet of the LC column to one inlet of the tee-union.
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Connect the outlet of the syringe pump to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
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Analyte Infusion:
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Fill a syringe with the cyclamate standard solution.
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Set the syringe pump to a constant, low flow rate (e.g., 10-20 µL/min).
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Begin infusing the cyclamate solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for cyclamate. You should observe a stable, elevated baseline signal.
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-
Blank Matrix Injection:
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Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
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Monitor the cyclamate MRM signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
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Q3: My results show significant ion suppression. What are the primary strategies to mitigate this effect?
There are several strategies you can employ to reduce or compensate for ion suppression:
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
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Improve Chromatographic Separation: Modifying your LC method can help to separate cyclamate from the interfering compounds.
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Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for ion suppression.
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Dilute the Sample: A simple approach is to dilute your sample, which reduces the concentration of both cyclamate and the interfering matrix components. This is only feasible if the cyclamate concentration is high enough to remain detectable after dilution.
Mandatory Visualization
Caption: A logical workflow for troubleshooting ion suppression in cyclamate analysis.
Data Presentation
Table 1: Quantitative Data on Matrix Effects in Cyclamate Analysis
The following table summarizes quantitative data on matrix effects from various studies. The Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement. Recovery (%) reflects the efficiency of the entire analytical method, including extraction and matrix effects.
| Food Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference(s) |
| Soft Drinks | Dilution, homogenization, centrifugation, C18 cartridge purification | Within ±20% | Not specified | |
| Diet Soda | Homogenization, extraction, and dilution with water | Not specified | 72 - 110% | [1][2] |
| Jelly | Homogenization, extraction, and dilution with water | Not specified | 72 - 110% | [1][2] |
| Pomegranate Juice | Minimal (likely dilution) | Not specified | 72 - 110% | [2] |
| Dried Fig | Minimal (likely dilution) | Not specified | 72 - 110% | |
| Watermelon | Centrifugation and acidification | Not specified | 88.5% | |
| Dried Guava | Comparison of matrix-matched vs. standard calibration | Evaluated | Not specified | |
| Various Commercial Foods | Minimal (use of cyclamate-d11 internal standard) | Compensated | 72 - 110% |
Note: Direct quantitative values for ion suppression of cyclamate across a wide range of matrices are limited in the literature. Recovery data provides an indirect indication of the combined effect of extraction efficiency and matrix effects.
Experimental Protocols
Protocol 2: Solid-Phase Extraction (SPE) for Cyclamate from Food Samples
Objective: To clean up complex food matrices and reduce ion suppression.
Materials:
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Oasis HLB SPE cartridges
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Methanol
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Deionized water
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0.1 M Hydrochloric acid
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50% Methanol in water
-
Centrifuge
-
Homogenizer
Procedure:
-
Sample Preparation:
-
Weigh 5-10 g of the homogenized solid or liquid sample.
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Add 0.1 M hydrochloric acid to a final volume of 50 mL.
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Homogenize and then centrifuge the sample.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load 25 mL of the supernatant from the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
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Wash the cartridge with 2 mL of 50% aqueous methanol to remove less polar interferences.
-
-
Elution:
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Elute the cyclamate from the cartridge with 4.5 mL of 50% aqueous methanol into a clean collection tube.
-
-
Final Preparation:
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The eluate can be directly injected or evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q4: I am working with a high-fat food matrix (e.g., dairy, baked goods). Are there any specific sample preparation considerations?
For high-fat matrices, a lipid removal step is crucial to minimize ion suppression. Consider the following approaches:
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Liquid-Liquid Extraction (LLE): After initial extraction in an aqueous/organic mixture, a non-polar solvent like hexane can be used to partition and remove the fats.
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Dispersive SPE (dSPE): Also known as "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe), this technique involves adding sorbents that can remove fats and other interferences to the sample extract.
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Specialized SPE Sorbents: Some SPE cartridges are specifically designed for lipid removal.
Q5: Can I just dilute my sample to overcome ion suppression?
Sample dilution is a quick and easy method to reduce the concentration of matrix components that cause ion suppression. However, this also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for trace-level analysis. The feasibility of this approach depends on the concentration of cyclamate in your sample and the limit of quantification (LOQ) of your instrument.
Q6: How does a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A SIL-IS, such as cyclamate-d11, is an ideal tool to compensate for matrix effects. Because it has nearly identical physicochemical properties to cyclamate, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Mandatory Visualization
References
Technical Support Center: Optimization of LC-MS/MS for Cyclamic Acid-d11
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Cyclamic Acid-d11.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
Q2: What are the expected MRM transitions for this compound?
A2: For this compound, the precursor ion ([M-H]⁻) will have a mass-to-charge ratio (m/z) reflecting the addition of 11 deuterium atoms compared to unlabeled cyclamic acid. The primary fragment ion results from the loss of the sulfonate group. While specific values should be confirmed experimentally by infusing a standard solution, the expected transitions are outlined below.
Q3: What are typical liquid chromatography (LC) conditions for the separation of this compound?
A3: Reversed-phase liquid chromatography is the standard approach for separating this compound. A C18 column is frequently used. Mobile phases commonly consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.
Q4: What are common sample preparation techniques for analyzing this compound in various matrices?
A4: Sample preparation aims to remove interferences and concentrate the analyte. For biological samples like plasma or milk, protein precipitation is a common and effective method. For liquid samples such as beverages, a simple dilution with the mobile phase or water is often sufficient.
Troubleshooting Guides
Problem: Poor or No Signal Intensity for this compound
Q: I am not seeing any signal, or the signal for this compound is very weak. What should I check?
A: This issue can stem from several factors related to either the mass spectrometer or the liquid chromatography system. Follow these steps to diagnose the problem:
-
Verify MS Parameters: Ensure the mass spectrometer is set to negative ESI mode. Confirm that you are monitoring the correct precursor and product ions for this compound (see Table 1). Infuse a fresh, known concentration of the this compound standard directly into the mass spectrometer to confirm the instrument is capable of detecting the analyte and that the MRM transitions are correct.
-
Check Mobile Phase Composition: While acidic modifiers like formic or acetic acid are common in reversed-phase chromatography, high concentrations can sometimes suppress the signal in negative ion mode. If using an acidic modifier, try reducing its concentration. Ensure the mobile phase is correctly prepared and fresh.
-
Assess Sample Preparation: Inadequate sample cleanup can lead to ion suppression, where matrix components co-eluting with the analyte interfere with its ionization. If you suspect matrix effects, try diluting the sample further or employing a more rigorous sample preparation technique like solid-phase extraction (SPE).
-
Inspect the LC-MS Interface: Check for clogs in the sample loop, tubing, or the ESI probe. Ensure the ESI needle is properly positioned and that a stable spray is being generated.
Problem: High Background Noise or Matrix Interferences
Q: My chromatogram shows high background noise, making it difficult to integrate the peak for this compound. How can I resolve this?
A: High background noise can obscure the analyte peak and compromise sensitivity. Consider the following troubleshooting steps:
-
Identify the Source of Contamination: Contamination can originate from solvents, glassware, the LC system, or the sample itself.
-
Solvents: Use high-purity, LC-MS grade solvents and additives.
-
System Contamination: Run a blank gradient (injecting mobile phase) to see if the noise is coming from the system. If so, flush the entire LC system.
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Sample Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash procedure.
-
-
Improve Chromatographic Separation: Adjusting the LC gradient can help separate this compound from co-eluting interferences. Increasing the gradient time or changing the organic solvent percentage may improve resolution.
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Enhance Sample Cleanup: If the interference is from the sample matrix, a more effective sample preparation method is needed. For complex matrices, switching from a simple "dilute-and-shoot" or protein precipitation to a solid-phase extraction (SPE) protocol can significantly reduce matrix effects.
Problem: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be the cause?
A: Retention time stability is critical for reliable quantification. Drifting retention times often point to issues with the LC system or column.
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Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. If the equilibration time is too short, retention times can shift, especially in gradient methods. Increase the equilibration time in your method.
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Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as variations in pH or modifier concentration, can lead to retention time shifts. Prepare mobile phases carefully and consistently. Premixing mobile phases can also improve stability.
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Verify LC System Performance: Check for leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent and accurate flow rate. Fluctuations in column temperature can also affect retention, so verify that the column oven is maintaining a stable temperature.
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Assess Column Health: Over time, columns can degrade or become contaminated, leading to poor peak shape and shifting retention times. Try flushing the column or, if it is old, replacing it.
Quantitative Data Summary
Table 1: Recommended Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative ESI | Provides the highest sensitivity and ionization efficiency for cyclamic acid. |
| Precursor Ion (Q1) | m/z 189.1 | Corresponds to the deprotonated molecule [M-H]⁻ of this compound. |
| Product Ion (Q3) | m/z 79.9 | A common, stable fragment ion used for quantification. |
| Dwell Time | 50 ms | A typical starting point; can be adjusted based on the number of MRMs and desired peak shape. |
| Collision Energy (CE) | Optimize Experimentally | Infuse standard and ramp CE to find the optimal value for the 189.1 -> 79.9 transition. |
| Source Temperature | 350-550 °C | Dependent on the instrument and flow rate; higher temperatures aid in desolvation. |
| IonSpray Voltage | -4000 to -4500 V | Optimize for maximum signal intensity and stability. |
Table 2: Example Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 97 | 3 | 0.3 |
| 4.0 | 0 | 100 | 0.3 |
| 4.1 | 97 | 3 | 0.3 |
| 5.5 | 97 | 3 | 0.3 |
| This is an example gradient adapted from a published method and should be optimized for your specific column and system. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of mobile phase A and B.
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Select Ionization Mode: Acquire full scan mass spectra in both positive and negative ESI modes. Confirm that the negative mode produces a more intense signal for the [M-H]⁻ ion at m/z 189.1.
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Optimize Source Parameters: In negative ESI mode, adjust source parameters such as capillary voltage, source temperature, and gas flows to maximize the intensity of the m/z 189.1 precursor ion.
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Determine Product Ions: Select the m/z 189.1 ion for fragmentation. Acquire a product ion scan to identify the most abundant and stable fragment ions. The ion at m/z ~79.9 should be prominent.
-
Optimize Collision Energy: Set up an MRM transition for 189.1 -> 79.9. Perform a collision energy optimization experiment by ramping the CE voltage and monitoring the signal intensity of the product ion. Select the CE value that yields the highest intensity.
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)
-
Pipette Sample: Transfer 100 µL of plasma sample into a microcentrifuge tube.
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Add Internal Standard: Spike the sample with the working solution of this compound.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Inject: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: Workflow for LC-MS/MS method optimization for this compound.
References
- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of large volume injection for sensitive LC-MS/MS analysis of seven artificial sweeteners in surface waters - PMC [pmc.ncbi.nlm.nih.gov]
"addressing poor recovery of Cyclamic Acid-d11 in sample extraction"
Welcome to the technical support center for Cyclamic Acid-d11 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of cyclamic acid, often used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Accurate and consistent recovery of this internal standard is critical for the precise quantification of non-deuterated cyclamate in a sample. Poor or variable recovery can lead to inaccurate measurements and unreliable experimental results.
Q2: What are the key chemical properties of this compound to consider during extraction?
Cyclamic acid is a fairly strong acid and is a polar compound.[3] Its solubility and ionization state are highly dependent on the pH of the solution. Understanding these properties is crucial for selecting the appropriate extraction method and optimizing parameters. In its ionized (deprotonated) state at higher pH, it is more water-soluble, while in its neutral (protonated) form at low pH, it is more amenable to extraction into organic solvents or retention on nonpolar solid-phase extraction sorbents.
Troubleshooting Guide: Poor Recovery of this compound
Poor recovery of this compound can manifest at different stages of the sample preparation workflow. This guide provides a systematic approach to identifying and resolving the root causes of this issue for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE is a common challenge. The following sections break down potential problem areas and provide targeted solutions.
A logical workflow for troubleshooting poor SPE recovery is outlined below:
Caption: A flowchart for systematically troubleshooting poor SPE recovery.
Q3: My this compound recovery is low, and I suspect an issue with the analyte binding to the SPE sorbent. What should I check?
If the analyte is found in the flow-through or wash fractions, it indicates a problem with its retention on the SPE cartridge. Here are the common causes and solutions:
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Inappropriate Sorbent Selection: this compound is a polar compound. For reversed-phase SPE (e.g., C18), the analyte may be too polar to be retained effectively, especially if the sample matrix is highly aqueous.
-
Solution: Consider using a polymeric reversed-phase sorbent with enhanced retention for polar compounds, such as Agilent Bond Elut Plexa, or an ion-exchange sorbent.[4] For acidic compounds like cyclamic acid, a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent can be effective. However, elution from strong anion exchangers can be challenging and may require an eluent containing an acid to neutralize the analyte.[5]
-
-
Incorrect Sample pH: For reversed-phase SPE, the pH of the sample should be adjusted to suppress the ionization of cyclamic acid, making it more hydrophobic and promoting retention.
-
Solution: Acidify the sample to a pH of 2. This ensures the cyclamic acid is in its protonated, neutral form, enhancing its interaction with the nonpolar sorbent.
-
-
Sorbent Overload: The capacity of the SPE sorbent may be exceeded by high concentrations of the analyte or interfering matrix components.
-
Solution: Try reducing the sample volume or diluting the sample. Alternatively, increase the mass of the sorbent in the SPE cartridge.
-
-
High Flow Rate: If the sample is loaded too quickly, there may be insufficient contact time for the analyte to bind to the sorbent.
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Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min.
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Q4: I've confirmed the analyte is binding to the sorbent, but the recovery is still poor. What could be wrong with my elution step?
If the analyte is not present in the flow-through or wash fractions, the issue likely lies with the elution process.
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Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.
-
Solution: For reversed-phase SPE, increase the organic content of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). If using an ion-exchange sorbent, the pH and/or ionic strength of the elution solvent needs to be optimized to displace the analyte. For a WAX cartridge, eluting with a basic solution (e.g., 5% ammonium hydroxide in methanol) will deprotonate the sorbent and release the analyte. For SAX, a high ionic strength buffer or a solvent that neutralizes the analyte is often required.
-
-
Incorrect Elution Solvent pH: For ion-exchange SPE, the pH of the elution solvent is critical.
-
Solution: For a WAX sorbent retaining an acidic analyte, the pH of the eluting solvent should be raised to deprotonate the sorbent. For reversed-phase, making the analyte more polar by increasing the pH can sometimes aid in elution with a weaker organic solvent.
-
-
Inadequate Elution Volume: The volume of the elution solvent may not be sufficient to completely elute the analyte from the sorbent.
-
Solution: Increase the volume of the elution solvent and consider eluting with multiple smaller aliquots.
-
Experimental Protocol: Optimized Reversed-Phase SPE for Cyclamic Acid
This protocol is a general guideline for the extraction of cyclamic acid from aqueous samples using a polymeric reversed-phase SPE sorbent.
-
Sorbent Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of acidified deionized water (pH 2 with sulfuric acid) through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
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Acidify the aqueous sample (e.g., 100 mL) to pH 2 with sulfuric acid.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences. The specific wash solvent will depend on the matrix and may require optimization. A common starting point is 5-20% methanol in water.
-
-
Elution:
-
Elute the analyte with 5 mL of methanol at a flow rate of 2 mL/min.
-
Collect the eluate for analysis.
-
Quantitative Data Summary: SPE Recovery of Cyclamate
| Sorbent Type | Sample Matrix | Sample pH | Elution Solvent | Average Recovery (%) | Reference |
| Polymeric (Bond Elut Plexa) | Water | 2 | Methanol | 74 | |
| Not Specified | Pomegranate Juice | Not Specified | Not Specified | 72-110 | |
| Not Specified | Dried Fig | Not Specified | Not Specified | 72-110 | |
| Not Specified | Watermelon | Not Specified | 0.1% Formic Acid in Acetonitrile | 88.5 |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is an alternative to SPE for extracting this compound. Poor recovery in LLE is often related to pH, solvent choice, and partitioning issues.
Caption: A decision tree for troubleshooting poor LLE recovery.
Q5: I am using LLE and getting low recovery of this compound. What are the likely causes?
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Incorrect pH of the Aqueous Phase: For efficient extraction of an acidic compound from an aqueous to an organic phase, the analyte must be in its neutral, protonated form.
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Solution: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of cyclamic acid. This will ensure it is predominantly in its non-ionized form, which is more soluble in organic solvents.
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Inappropriate Extraction Solvent: The polarity of the extraction solvent plays a crucial role. A solvent that is too nonpolar may not effectively extract a relatively polar compound like cyclamic acid.
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Solution: Use a moderately polar, water-immiscible organic solvent such as ethyl acetate.
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Partitioning Issues:
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Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and prevent efficient phase separation.
-
Solution: Centrifugation can help to break up emulsions.
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Insufficient Extraction: A single extraction may not be sufficient to recover the majority of the analyte.
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Solution: Perform multiple extractions with smaller volumes of the organic solvent.
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"Salting Out" Effect: The solubility of cyclamic acid in the aqueous phase can be decreased by adding a salt.
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Solution: Add an electrolyte like sodium chloride to the aqueous phase to facilitate the transfer of the analyte into the organic phase.
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-
Experimental Protocol: General Liquid-Liquid Extraction for Cyclamic Acid
This protocol provides a general framework for the LLE of cyclamic acid from an aqueous sample.
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Sample Preparation:
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To a known volume of aqueous sample, add a sufficient amount of acid (e.g., hydrochloric acid) to adjust the pH to below 2.
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If desired, add sodium chloride to the point of saturation to enhance partitioning into the organic phase.
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Extraction:
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Add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate) to the sample in a separatory funnel.
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Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate.
-
-
Collection:
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Drain the lower (aqueous) layer and collect the upper (organic) layer containing the analyte.
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Repeat the extraction process on the aqueous layer with fresh organic solvent two more times to maximize recovery.
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-
Drying and Concentration:
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Combine the organic extracts.
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Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
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The solvent can then be evaporated, and the residue reconstituted in a suitable solvent for analysis.
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Quantitative Data Summary: LLE Recovery of Acidic Compounds
While specific data for this compound LLE is limited, the following table provides expected recovery ranges for similar acidic compounds under optimized conditions.
| Compound Type | Aqueous Phase pH | Extraction Solvent | Expected Recovery Range (%) |
| Carboxylic Acids | < pKa | Ethyl Acetate | 80-95 |
| Phenolic Compounds | < pKa | Diethyl Ether | 85-98 |
Disclaimer: This technical support guide provides general recommendations. Specific extraction protocols may need to be optimized based on the sample matrix and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cyclamic Acid-d11 Calibration Curve Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cyclamic Acid-d11 calibration curves in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of cyclamic acid, meaning that eleven hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is considered best practice because it has nearly identical chemical and physical properties to the analyte (cyclamic acid). This allows it to co-elute with the analyte and experience similar effects from the sample matrix, extraction recovery, and instrument variability, thus improving the accuracy and precision of quantification.
Q2: What are the most common issues observed with this compound calibration curves?
The most frequently encountered problems include:
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Non-linearity: The calibration curve deviates from a linear relationship, especially at the lower and higher ends of the concentration range.
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Poor Reproducibility: Inconsistent results are observed between different analytical runs.
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High Intercept: The calibration curve does not pass through the origin, indicating a significant response at zero analyte concentration.
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Variable Signal Response: The signal intensity of this compound is inconsistent across samples and standards.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Q: Why is my calibration curve for this compound non-linear?
A: Non-linearity in calibration curves can arise from several factors, particularly when analyzing complex matrices like food and beverages. Here are the common causes and troubleshooting steps:
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Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard in the mass spectrometer's ion source.[1] This is a well-known issue in LC-MS/MS analysis of food samples.[1]
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Troubleshooting:
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Dilute the Sample: Diluting the sample extract can minimize the concentration of matrix components that interfere with ionization.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.
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Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before analysis.
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-
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Troubleshooting:
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Extend the Calibration Range: If the non-linearity is at the high end, you may need to add higher concentration standards to accurately model the curve, or alternatively, dilute your samples to fall within the linear range.
-
Use a Quadratic Curve Fit: For some detectors and compounds, a non-linear response is inherent. In such cases, a quadratic or other non-linear regression model may be more appropriate for the calibration curve.[2]
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-
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Inappropriate Internal Standard Concentration: If the concentration of this compound is too high or too low relative to the analyte, it can lead to non-linearity.
-
Troubleshooting:
-
Optimize IS Concentration: Experiment with different fixed concentrations of the internal standard to find a level that provides a stable and consistent response across the entire calibration range.
-
-
Issue 2: Poor Reproducibility of the Calibration Curve
Q: What causes poor reproducibility in my this compound calibration curve from run to run?
A: Poor reproducibility can be frustrating and can compromise the validity of your results. The following are potential causes and their solutions:
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Inconsistent Sample Preparation: Variability in the sample and standard preparation process is a common source of irreproducibility.
-
Troubleshooting:
-
Standardize Procedures: Ensure that all samples and standards are prepared using the same, well-documented procedure. Pay close attention to volumes, concentrations, and incubation times.
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Automate When Possible: Use automated liquid handlers for pipetting to minimize human error.
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-
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Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.
-
Troubleshooting:
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System Equilibration: Allow the LC-MS/MS system to equilibrate for a sufficient amount of time before starting a run.
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Regular Maintenance: Perform regular maintenance on the instrument, including cleaning the ion source and checking for leaks.
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-
-
Degradation of Stock Solutions: The analyte or internal standard stock solutions may degrade over time.
-
Troubleshooting:
-
Proper Storage: Store stock solutions at the recommended temperature and protect them from light.
-
Fresh Preparations: Prepare fresh working solutions from the stock solution for each analytical run.
-
-
Data Presentation
Table 1: Reported Linearity and Detection Limits for Cyclamic Acid Analysis using this compound Internal Standard
| Matrix | Linearity Range | LOD | LOQ | Reference |
| Pomegranate Juice | 0.010–1.00 µg/mL | 0.1 ng/mL | 0.3 ng/mL | [3][4] |
| Dried Fig | 0.010–1.00 µg/mL | 0.6 ng/mL | 1.6 ng/mL | |
| Food Products (general) | 5–100 mg/L | 2.92 mg/kg | 9.72 mg/kg |
Table 2: Reported Recovery Ranges for Cyclamic Acid in Various Food Matrices
| Matrix Type | Fortification Level | Recovery Range (%) | RSD Range (%) | Reference |
| Various Food Products | 250 µg/mL | 72 - 110 | 3 - 15 | |
| Food Products (general) | Not Specified | 83.38 - 93.40 | 0.22 |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Cyclamic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of cyclamic acid standard and dissolve it in 10 mL of deionized water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cyclamic acid stock solution with deionized water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution with deionized water.
Protocol 2: Sample Preparation (General Guideline for a Beverage Sample)
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Sample Extraction:
-
Take 1 mL of the beverage sample and mix it with 4 mL of a suitable extraction solvent (e.g., acetonitrile).
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
-
Internal Standard Spiking:
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Transfer 100 µL of the supernatant to a clean vial.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 800 µL of deionized water.
-
-
Filtration:
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cyclamic acid and this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for Cyclamic Acid analysis.
References
"minimizing isotopic exchange of deuterium in Cyclamic Acid-d11"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isotopic exchange of deuterium in Cyclamic Acid-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Cyclamic acid.[1] It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of cyclamate in various samples.[2][3] The presence of eleven deuterium atoms on the cyclohexyl ring provides a distinct mass difference from the unlabeled analyte, allowing for accurate quantification while maintaining similar chemical and physical properties.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange refers to the chemical reaction in which a deuterium atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[4] This process can compromise the isotopic purity of this compound, leading to inaccurate and unreliable results in quantitative analyses. The loss of deuterium can cause the internal standard to be detected at the same mass as the unlabeled analyte, artificially inflating the analyte's measured concentration.[4]
Q3: Which factors have the most significant impact on the rate of isotopic exchange?
The stability of the deuterium labels on this compound is influenced by several key factors:
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pH: The rate of deuterium exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange, with the rate generally being lowest at a slightly acidic pH.
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Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
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Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.
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Position of the Deuterium Label: The location of the deuterium atom on the molecule is crucial. For this compound, the deuterium atoms are on the cyclohexyl ring. These C-D bonds are generally stable. However, extreme conditions can promote exchange. The hydrogen on the sulfamic acid group (-NH-) is labile and will readily exchange with protons from the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of deuterium label observed in mass spectrometry data (e.g., presence of d10, d9 signals). | Exposure to high pH during sample preparation or analysis. | Maintain the pH of all solutions, including extraction solvents and mobile phases, in the range of 3 to 6. Avoid strongly basic conditions. |
| Elevated temperatures during sample storage or processing. | Store this compound solutions at 2-8°C. Keep samples on ice or in a cooled autosampler during analysis. | |
| Use of protic solvents (e.g., water, methanol) under harsh conditions. | If possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution. If aqueous solutions are necessary, keep them cool and at a neutral or slightly acidic pH. | |
| Inconsistent or irreproducible quantification results. | Variable rates of isotopic exchange between samples and standards. | Ensure that all samples, standards, and quality controls are prepared and analyzed under identical conditions (pH, temperature, and solvent composition). |
| Contamination of the internal standard with unlabeled cyclamic acid. | Verify the purity of the this compound standard before use. | |
| "False positive" detection of the unlabeled analyte. | In-source back-exchange in the mass spectrometer. | Optimize the ion source parameters, such as temperature and gas flow rates, to minimize the potential for in-source exchange. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Reagents and Materials:
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This compound (neat solid)
-
Anhydrous acetonitrile (ACN) or methanol (MeOH)
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Volumetric flasks
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Pipettes
-
-
Procedure for Stock Solution (e.g., 1 mg/mL):
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound and transfer it to a volumetric flask.
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Dissolve the solid in a minimal amount of the chosen solvent (ACN is preferred to minimize exchange).
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Bring the solution to the final volume with the solvent.
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Store the stock solution at 2-8°C in a tightly sealed container.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent.
-
If the analytical method requires an aqueous mobile phase, prepare the final working solution in a solvent composition that matches the initial mobile phase conditions to ensure compatibility and minimize shock to the system.
-
Protocol 2: Sample Preparation for LC-MS Analysis
-
Objective: To extract cyclamate from a sample matrix and add the this compound internal standard while minimizing deuterium exchange.
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General Steps:
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Homogenize the sample if it is a solid.
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Spike the sample with a known amount of this compound working solution.
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Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and internal standard.
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Key Consideration: During extraction, use buffers with a pH between 3 and 6. Avoid strong acids or bases.
-
-
Evaporate the extraction solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
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Reconstitute the dried extract in the initial mobile phase.
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Keep the reconstituted samples in a cooled autosampler (e.g., 4°C) until injection.
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Data Presentation
Table 1: Influence of pH on Deuterium Exchange (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | % Deuterium Loss (Hypothetical) |
| 2 | 25 | 24 | < 1% |
| 4 | 25 | 24 | < 0.5% |
| 7 | 25 | 24 | 1-2% |
| 10 | 25 | 24 | 5-10% |
| 4 | 50 | 24 | 2-5% |
This table provides a hypothetical illustration of the expected trends in deuterium loss based on general chemical principles. Actual rates of exchange should be determined experimentally.
Visualizations
Caption: Factors influencing the isotopic stability of this compound.
Caption: Recommended workflow for sample preparation and analysis.
References
Technical Support Center: Analysis of Cyclamate with d11-Cyclamate Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the analysis of cyclamate using a deuterated internal standard (d11-cyclamate).
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of cyclamate with d11-cyclamate as an internal standard.
Issue 1: Poor Peak Shape or Tailing for both Cyclamate and d11-IS
-
Possible Cause: Secondary interactions with the analytical column.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Ensure the mobile phase contains an appropriate additive to minimize secondary interactions. An optimized alkyl chain length in the column can also help reduce these interactions.[1]
-
Column Integrity: Check the column for contamination or degradation. Flush the column or replace it if necessary.
-
Sample pH: Adjust the sample diluent pH to ensure the analytes are in the proper ionization state for the chosen chromatography.
-
Issue 2: Low Recovery or High Variability of d11-IS Signal
-
Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the internal standard spiking solution.
-
Troubleshooting Steps:
-
Verify IS Concentration: Prepare a fresh d11-cyclamate working solution and compare its response to the old solution.
-
Optimize Sample Preparation: Ensure the internal standard is added at the earliest possible stage of the sample preparation to account for any loss during the process. A simple dilution and centrifugation followed by purification with a C18 cartridge can be an effective sample preparation method.[2]
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Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement in your specific matrix.[3] The use of d11-cyclamate is intended to correct for these matrix interferences.[2][4]
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Issue 3: Unstable Retention Times
-
Possible Cause: Issues with the HPLC system, column equilibration, or mobile phase composition.
-
Troubleshooting Steps:
-
System Check: Ensure the HPLC pump is delivering a stable flow rate and that there are no leaks in the system.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Issue 4: Suspected Interference from the Matrix
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Possible Cause: Co-eluting matrix components that are isobaric with cyclamate or d11-cyclamate.
-
Troubleshooting Steps:
-
Chromatographic Separation: Modify the chromatographic method to improve the separation of the analytes from interfering matrix components. This can be achieved by changing the gradient, mobile phase composition, or using a different column.
-
MS/MS Transition Optimization: Ensure that the selected precursor and product ion transitions are specific to cyclamate and d11-cyclamate.
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Sample Clean-up: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like d11-cyclamate used for cyclamate analysis?
A1: A deuterated internal standard (IS) is used to improve the accuracy and precision of the analysis. Since d11-cyclamate is structurally and chemically very similar to cyclamate, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.
Q2: What are typical validation parameters for an LC-MS/MS method for cyclamate analysis?
A2: Method validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following tables summarize typical values found in validated methods.
Table 1: Linearity and Detection Limits for Cyclamate Analysis
| Parameter | Value Range | Matrix Examples |
| Linearity (R²) | > 0.99 | Watermelon, Diet Soda, Jelly, Various Foods |
| LOD | 0.1 - 1 ng/mL | Pomegranate Juice, Dried Fig, Watermelon |
| LOQ | 0.3 - 3 ng/mL | Pomegranate Juice, Dried Fig, Watermelon |
Data compiled from multiple sources.
Table 2: Precision and Recovery for Cyclamate Analysis
| Parameter | Value Range | Matrix Examples |
| Precision (%RSD) | < 15% | Various Foods, Human Plasma, Breast Milk |
| Recovery | 72% - 110% | Various Foods |
Data compiled from multiple sources.
Q3: What are the common mass transitions for cyclamate and d11-cyclamate in LC-MS/MS analysis?
A3: In negative electrospray ionization (ESI) mode, the following transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyclamate | 178.1 | 79.9 |
| d11-Cyclamate | 189.1 (approx.) | Varies based on fragmentation |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Q4: Can the isotopic purity of the d11-cyclamate internal standard affect the results?
A4: Yes, the isotopic purity of the internal standard is crucial. If the d11-cyclamate contains a significant amount of unlabeled cyclamate, it can lead to an overestimation of the cyclamate concentration in the sample. It is important to verify the isotopic purity of the internal standard.
Experimental Protocols & Visualizations
General LC-MS/MS Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of cyclamate in a food or beverage sample using d11-cyclamate as an internal standard.
Troubleshooting Logic for Interference Issues
This diagram outlines a logical approach to troubleshooting interference issues during your analysis.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Cyclamate Detection
Welcome to the technical support center for low-level cyclamate detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive and accurate quantification of cyclamate in various matrices.
Troubleshooting Guide
This guide addresses common issues encountered during cyclamate analysis, offering step-by-step solutions to enhance the sensitivity and reliability of your results.
| Problem | Potential Cause(s) | Suggested Solutions |
| Poor or No Signal in HPLC-UV Analysis | Cyclamate lacks a strong UV chromophore. | 1. Derivatization is Essential: Cyclamate requires a derivatization step to be detectable by UV. A common method is the conversion of cyclamate to N,N-dichlorocyclohexylamine using sodium hypochlorite, which can then be detected at around 314 nm.[1] 2. Check Derivatization Reagents: Ensure the freshness and correct concentration of your derivatization reagents (e.g., trinitrobenzenesulfonic acid, sodium hypochlorite).[1][2] 3. Optimize Reaction Conditions: Verify the pH, temperature, and reaction time for the derivatization step as specified in your protocol. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | 1. Optimize Sample Preparation: For solid samples, ensure complete homogenization. For liquid samples, simple dilution may be sufficient.[3] 2. Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge (e.g., Oasis HLB) to clean up the sample and concentrate the analyte.[3] Ensure proper conditioning, loading, washing, and elution steps are followed. 3. Internal Standard: Use an internal standard, such as cycloheptylamine or a deuterated standard like cyclamate-d11, to correct for recovery losses and matrix effects. |
| High Background Noise or Matrix Interference | Co-elution of interfering compounds from the sample matrix. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances. 2. Gradient Elution Optimization: Adjust the mobile phase gradient in your HPLC method to better separate cyclamate from interfering peaks. 3. Alternative Detection: Switch to a more selective detection method like tandem mass spectrometry (LC-MS/MS), which is less susceptible to matrix interference. |
| Inconsistent or Irreproducible Results | Variability in sample preparation or instrument performance. | 1. Standardize Protocols: Ensure all sample preparation steps are performed consistently across all samples and standards. 2. Instrument Qualification: Regularly check the performance of your analytical instrument (e.g., HPLC, GC) to ensure it meets specifications. 3. Use of Internal Standard: An internal standard can help to mitigate variability introduced during sample preparation and injection. |
| Peak Tailing or Poor Peak Shape in Chromatography | Secondary interactions with the stationary phase or issues with the mobile phase. | 1. Mobile Phase pH: Adjust the pH of the mobile phase to ensure cyclamate (or its derivative) is in a single ionic form. 2. Column Choice: Ensure you are using an appropriate column. C18 columns are commonly used for reversed-phase separation of cyclamate derivatives. 3. Guard Column: Use a guard column to protect the analytical column from contaminants that can affect peak shape. |
Frequently Asked Questions (FAQs)
Q1: Why can't I directly detect cyclamate with an HPLC-UV system?
A1: Cyclamate lacks a suitable chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Therefore, for detection by HPLC-UV, a derivatization step is necessary to attach a UV-absorbing molecule to the cyclamate. A common approach is to convert it to N,N-dichlorocyclohexylamine.
Q2: What is the most sensitive method for detecting low levels of cyclamate?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for low-level cyclamate detection. It often requires minimal sample preparation and can achieve very low limits of detection (LOD), in the range of nanograms per milliliter (ng/mL). Other highly sensitive methods include Gas Chromatography with an Electron Capture Detector (GC-ECD) after derivatization and Surface-Enhanced Raman Spectroscopy (SERS).
Q3: How can I overcome matrix effects in complex food samples like jams or preserves?
A3: To overcome matrix effects in complex samples, several strategies can be employed:
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Thorough Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as cyclamate-d11, is highly effective in compensating for matrix-induced signal suppression or enhancement in LC-MS/MS analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample to compensate for matrix effects.
Q4: Is derivatization always necessary for cyclamate analysis?
A4: Derivatization is typically required for GC and HPLC-UV methods. However, methods like LC-MS/MS, Capillary Electrophoresis (CE) with indirect UV detection, and electrochemical sensors can detect cyclamate without derivatization.
Q5: What are the typical recovery rates I should expect for cyclamate analysis?
A5: Acceptable recovery rates for cyclamate are generally in the range of 80% to 120%. However, this can vary depending on the complexity of the sample matrix and the analytical method used. For instance, recoveries for fortified food products have been reported to be between 72% and 110%.
Data Presentation: Comparison of Detection Methods
The following table summarizes the performance of various analytical methods for the detection of cyclamate.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix |
| HPLC-UV (with derivatization) | 1 - 20 mg/kg | - | 82 - 123 | Drinks, preserves, spreads, desserts |
| LC-MS/MS | 0.050 µg/g | 0.150 µg/g | 72 - 110 | Diet soda, jelly, various food products |
| UPLC-MS/MS | 2.92 mg/kg | 9.72 mg/kg | 83.38 - 93.40 | Beverages, cake, candy, milk, juice |
| GC-ECD (with derivatization) | 0.05 mg/L (liquids), 0.25 mg/kg (solids) | 0.2 mg/L (liquids), 0.8 mg/kg (solids) | 86 - 98 | Yellow wine, fruit juice, cake, preserved fruit |
| Spectrophotometry | 0.96 mg/L | - | - | Table-top sweeteners |
| SERS | 1.6 x 10⁻⁹ M | - | - | Aqueous solution |
| Electrochemical Sensor | 1.0 x 10⁻⁵ mol/L | - | - | Food additive E-952 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is a generalized procedure for the determination of cyclamate in food matrices using LC-MS/MS.
a. Sample Preparation:
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Weigh 1-5 g of a homogenized solid sample or pipette 1-5 mL of a liquid sample into a centrifuge tube.
-
Add a known amount of internal standard (e.g., cyclamate-d11).
-
For solid samples, add 10 mL of deionized water and vortex for 1-2 minutes. For liquid samples, dilute with deionized water as needed.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
For complex matrices, an additional SPE cleanup step using an Oasis HLB cartridge may be necessary before filtration.
b. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., UPHR(R) BEH C18, 2.1x100mm, 1.7µm).
-
Mobile Phase: A gradient elution using two solvents:
-
A: 0.1% Formic acid in water.
-
B: Methanol or Acetonitrile.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Cyclamate: Quantifier ion m/z 178 -> 79.7; Qualifier ion m/z 178 -> 95.8.
-
Cyclamate-d11 (IS): Adjust m/z values accordingly.
-
c. Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in a suitable solvent or a blank matrix. The linear range can span from 0.010 to 1.00 µg/mL.
-
Quantify the cyclamate concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Detailed Methodology for GC-ECD Analysis with Derivatization
This protocol outlines the steps for cyclamate determination using GC-ECD, which requires a derivatization step.
a. Sample Preparation and Derivatization:
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Extract cyclamate from the sample using an appropriate solvent (e.g., deionized water).
-
Take an aliquot of the extract and acidify with sulfuric acid.
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Add sodium hypochlorite solution to convert cyclamate to N,N-dichlorocyclohexylamine.
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Allow the reaction to proceed for a specified time (e.g., 5 minutes).
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Extract the N,N-dichlorocyclohexylamine derivative into an organic solvent like hexane or toluene.
-
Wash the organic layer with deionized water to remove any remaining reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The extract is now ready for GC-ECD analysis.
b. GC-ECD Conditions:
-
Column: A suitable capillary column for separating the derivative (e.g., HP-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for a few minutes, then ramp up to 250 °C.
-
Detector (ECD) Temperature: 280 °C.
-
Carrier Gas: Nitrogen at a constant flow rate.
c. Quantification:
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Prepare calibration standards by derivatizing known concentrations of cyclamate and creating a calibration curve. Linearity is typically observed in the range of 5.0–250 mg/L.
-
Quantify the derivative in the sample extracts by comparing its peak area to the calibration curve.
Visualizations
Caption: General experimental workflow for cyclamate detection.
Caption: Decision tree for selecting a cyclamate detection method.
Caption: Derivatization pathway for HPLC-UV analysis of cyclamate.
References
- 1. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"stability of Cyclamic Acid-d11 in different solvent mixtures"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cyclamic Acid-d11 in various experimental conditions. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, as a solid, is generally stable under recommended storage conditions, which are typically in a refrigerator at 2-8°C or at room temperature, under an inert atmosphere. For long-term storage, -20°C is also recommended. Aqueous solutions of the non-deuterated form, sodium cyclamate, are stable to heat, light, and air over a wide pH range.
Q2: How soluble is this compound in common laboratory solvents?
A2: The solubility of this compound is expected to be similar to its non-deuterated counterpart, cyclamic acid and its sodium salt. Sodium cyclamate is freely soluble in water and propylene glycol. It is practically insoluble in ethanol, chloroform, benzene, and ether. This low solubility in many organic solvents is a critical factor to consider when preparing stock solutions and conducting experiments.
Q3: What are the expected degradation pathways for this compound?
A3: The primary degradation pathway for cyclamic acid is hydrolysis of the N-S bond to form cyclohexylamine. This can be induced under acidic conditions or at very high temperatures. Under forced degradation conditions, other degradation products may be observed.
Q4: Is this compound stable in acidic and basic solutions?
A4: Based on data for sodium cyclamate, it is stable in acidic environments and may slightly decompose under alkaline conditions.[1] However, hydrolysis to cyclohexylamine can occur at a slow rate, proportional to the hydrogen ion concentration.[2] Forced degradation studies using strong acids and bases are necessary to determine the full stability profile.
Q5: What analytical techniques are recommended for stability testing of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Since cyclamate itself does not have a strong UV chromophore, a pre-column derivatization step is often required.[3][4] A more sensitive and specific method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can directly detect this compound and its potential degradation products with high selectivity.[5]
Troubleshooting Guide
Issue: I see an unexpected peak in my chromatogram when analyzing my this compound sample.
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Question: Could this be a degradation product? Answer: It is possible. The primary expected degradation product is cyclohexylamine-d11. Compare the retention time of the unknown peak with a standard of cyclohexylamine-d11 if available. LC-MS/MS analysis can help in identifying the mass of the unknown peak and confirming its identity.
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Question: Could the peak be from the solvent or matrix? Answer: To rule this out, inject a blank sample (the solvent mixture without this compound) and a placebo (if working with a formulation). If the peak is present in the blank or placebo, it is an artifact and not a degradation product.
Issue: I am experiencing poor recovery of this compound from my samples.
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Question: Is my compound fully dissolved in the chosen solvent? Answer: this compound has limited solubility in many organic solvents. Ensure that you are using a solvent system in which it is fully soluble (e.g., water or propylene glycol). For HPLC analysis, mobile phases with a high aqueous content are often necessary.
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Question: Is the compound adsorbing to my sample vials or chromatography column? Answer: While less common for this compound, adsorption can be an issue. Using silanized glass vials or polypropylene vials can mitigate adsorption to sample containers. If column adsorption is suspected, try modifying the mobile phase pH or ionic strength.
Issue: My stability results are inconsistent between experiments.
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Question: Are my experimental conditions precisely controlled? Answer: Small variations in temperature, pH, light exposure, and the concentration of reagents can significantly impact degradation rates. Ensure all experimental parameters are tightly controlled and accurately documented for each experiment.
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Question: Is my analytical method validated for stability-indicating properties? Answer: Your analytical method must be able to separate the intact this compound from all potential degradation products. A forced degradation study is essential to generate these degradation products and validate the specificity of your method.
Data Summary
Table 1: Stability Profile of Sodium Cyclamate (Non-deuterated)
| Condition | Stability | Primary Degradation Product | Reference |
| High Temperature (200°C) | Decomposes | Cyclohexylamine | |
| Aqueous Solution (wide pH range) | Stable | - | |
| Acidic Environment | Stable (slow hydrolysis possible) | Cyclohexylamine | |
| Alkaline Environment | Slight decomposition may occur | Not specified | |
| Light and Air | Stable | - |
Note: This data is for the non-deuterated sodium salt and should be used as a general guideline for this compound. Specific stability studies for the deuterated form in your solvent mixtures are recommended.
Table 2: General Forced Degradation Study Design
| Stress Condition | Reagent/Condition | Typical Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | 5-20% |
| Oxidation | 3% H₂O₂ | 24 - 72 hours | 5-20% |
| Thermal | 60°C | 24 - 72 hours | 5-20% |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours and 200 W h/m² | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations of stress agents and duration may need to be adjusted based on the stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol/water mixture) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
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Incubate the solution at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
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Incubate the solution at a controlled temperature (e.g., 60°C).
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Withdraw aliquots at specified time points.
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Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
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Oxidative Degradation:
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Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
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Store the solution at room temperature, protected from light.
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Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
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Place the stock solution in a temperature-controlled oven at 60°C.
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Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
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Expose the stock solution to light conditions as specified in ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
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Simultaneously, keep a control sample protected from light.
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Withdraw aliquots after the specified exposure.
-
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Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS or HPLC-UV method.
Visualizations
References
- 1. Sodium cyclamate cyclamate_Sweeteners Preservatives_Products_FOODCHEM HK CO.,LIMITED [foodchem-hk.com]
- 2. phexcom.com [phexcom.com]
- 3. Determination of the stability of sodium cyclamate during deep-frying using HPLC | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"best practices for preparing Cyclamic Acid-d11 stock solutions"
This guide provides best practices, troubleshooting tips, and frequently asked questions for handling and preparing Cyclamic Acid-d11 stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterium-labeled version of Cyclamic acid. Deuterated compounds are valuable in research as tracers for quantification or as internal standards in analyses like NMR, GC-MS, or LC-MS.[1] They can also be used to study the pharmacokinetic and metabolic profiles of drugs.[1] Cyclamic acid itself is a widely used artificial sweetener.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on your experimental needs. Water is a common solvent, with a high solubility of 100 mg/mL, though this may require ultrasonic warming to achieve.[1] For other applications, DMSO and Ethanol are also viable options.[2]
Q3: How should I store the solid form of this compound?
A3: The solid powder form of this compound is stable and should be stored under specific conditions for longevity. Recommended storage is at -20°C for up to 3 years or at 4°C for up to 2 years. Another source suggests storage in a refrigerator at 2-8°C under an inert atmosphere.
Q4: What are the recommended storage conditions and stability for stock solutions?
A4: Once in solution, it is crucial to aliquot the stock to prevent degradation from repeated freeze-thaw cycles. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: What safety precautions should I take when handling this compound?
A5: It is important to avoid all personal contact, including inhalation of the powder. Always use the compound in a well-ventilated area or under a laboratory fume hood. Personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn. Avoid creating dust when handling the solid.
Data and Protocols
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Table 1: Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| Water | 100 mg/mL | 525.46 mM | Requires ultrasonic warming to achieve full dissolution. |
| DMSO | 36 mg/mL | 200.84 mM | Use fresh DMSO as moisture can reduce solubility. |
| Ethanol | 36 mg/mL | 200.84 mM | |
Table 2: Storage Conditions
| Format | Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 3: Stock Solution Preparation (Example Volumes)
| Target Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
|---|---|---|---|
| 1 mM | 5.2546 mL | 26.2729 mL | 52.5458 mL |
| 5 mM | 1.0509 mL | 5.2546 mL | 10.5092 mL |
| 10 mM | 0.5255 mL | 2.6273 mL | 5.2546 mL |
Data derived from MedChemExpress.
Experimental Protocol: Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation: Ensure all safety measures are in place. Work in a well-ventilated fume hood and wear appropriate PPE (lab coat, gloves, safety glasses).
-
Weighing: Accurately weigh the desired amount of solid this compound powder.
-
Solvent Addition: Add the appropriate volume of your selected solvent (e.g., Water, DMSO) to the solid. Refer to Table 3 for volume calculations.
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Dissolution: Vigorously vortex or mix the solution. If the compound does not fully dissolve, especially in water, use an ultrasonic bath and gentle warming to aid dissolution. If precipitation occurs, heating and/or sonication can be used.
-
Sterilization (for aqueous solutions): If you are using water as the solvent for cell-based assays or other sterile applications, filter the final working solution through a 0.22 μm filter.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots. Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Experimental Workflow Visualization
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Guide
Q: My this compound powder is not dissolving completely. What should I do?
A: If you encounter solubility issues, especially when using water, gentle warming and sonication are recommended to facilitate dissolution. Also, verify that you are using a high-purity, fresh solvent, as contaminants or absorbed moisture (especially in DMSO) can reduce solubility.
Q: I observed precipitation in my stock solution after thawing it. Is it still usable?
A: Precipitation upon thawing can indicate that the compound has fallen out of solution. You can try gently warming and vortexing the vial to redissolve the precipitate. To prevent this, ensure you are aliquoting solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can compromise stability.
Q: My stock solution appears cloudy or has changed color. What does this mean?
A: Cloudiness or a change in color can signify contamination or degradation of the compound. It is recommended to discard the solution and prepare a fresh stock using best practices to ensure the integrity of your experimental results.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common stock solution issues.
References
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Cyclamic Acid-d11 for Unparalleled Accuracy
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cyclamate is critical. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of isotope dilution mass spectrometry using Cyclamic Acid-d11 as an internal standard. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection and implementation of the most robust analytical methods.
The use of a deuterated internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of cyclamate in various matrices, including food products and biological samples. This stable isotope dilution method offers exceptional accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Comparative Analysis of Analytical Methods
The performance of the LC-MS/MS method using this compound is compared with alternative techniques, including LC-MS/MS without an internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) coupled with a derivatization step.
| Method | Analyte | Internal Standard | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Cyclamate | This compound | 0.010–1.00 µg/mL[1] | 0.1 - 0.6 ng/mL[1] | 0.3 - 1.6 ng/mL[1] | 72 - 110[1] | 3 - 15[1] |
| LC-MS/MS | Cyclamate | This compound | 1–50 ng/mL | Not Reported | 1 ng/mL | Not Reported | ≤10 |
| LC-MS/MS | Cyclamate | None | 10-1000 ng/mL | 1 ng/mL | 3 ng/mL | 88.5 | 3.7 |
| UPLC-MS/MS | Cyclamate | None | 5-100 mg/L | 2.92 mg/kg | 9.72 mg/kg | 83.38 - 93.40 | 0.22 |
| HPLC-UV | Cyclamate | Cycloheptylamine | Up to 1300 mg/kg (foods), Up to 67 mg/L (beverages) | 1-20 mg/kg | Not Reported | 82 - 123 | Not Reported |
| HPLC-UV | Cyclamate | None (External Standard) | Not Reported | Not Reported | Not Reported | 92 - 108 | ≤ 3.3 |
Experimental Protocols
LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and selectivity for the determination of cyclamate.
Sample Preparation:
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Homogenize the sample.
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Accurately weigh a portion of the homogenized sample.
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Add a known amount of this compound internal standard solution.
-
Extract the analyte and internal standard with a suitable solvent (e.g., water, acetonitrile).
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Centrifuge the sample to pellet solids.
-
Filter the supernatant prior to injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both cyclamate and this compound.
HPLC-UV with Derivatization and Cycloheptylamine Internal Standard
This method is a viable alternative when LC-MS/MS is not available, though it requires a chemical derivatization step to make cyclamate detectable by UV.
Sample Preparation and Derivatization:
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Extract cyclamate from the sample matrix.
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Add cycloheptylamine as an internal standard.
-
Perform an oxidation reaction to convert cyclamate to cyclohexylamine.
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Derivatize the resulting cyclohexylamine with a UV-absorbing agent, such as trinitrobenzenesulfonic acid.
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivatized cyclamate.
Methodological Workflows
Caption: LC-MS/MS workflow with this compound.
Caption: HPLC-UV workflow with derivatization.
Discussion
The data clearly demonstrates the advantages of using this compound as an internal standard in LC-MS/MS analysis. The method provides excellent sensitivity with low limits of detection and quantification, ensuring reliable measurement even at trace levels. The wide recovery range and acceptable precision across various studies and food matrices highlight the robustness of this approach. The use of an isotope-labeled internal standard is the most effective way to correct for matrix-induced signal suppression or enhancement, a common challenge in complex samples.
While HPLC-UV with derivatization is a more accessible technique, it generally exhibits higher limits of detection compared to LC-MS/MS. The multi-step sample preparation, including oxidation and derivatization, can introduce variability and potential for analyte loss. Methods without an internal standard, while simpler, are more susceptible to inaccuracies arising from matrix effects and instrumental drift, potentially compromising the reliability of the results.
References
A Comparative Guide to Inter-Laboratory Quantification of Cyclamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of cyclamate, a widely used artificial sweetener. The performance of these methods is evaluated based on experimental data from single-laboratory validation and collaborative studies, offering insights for researchers and quality control professionals.
Comparison of Cyclamate Quantification Methods
The selection of an appropriate analytical method for cyclamate quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, often requiring a derivatization step, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. Gas Chromatography (GC) and Spectrophotometry are also employed, each with distinct advantages and limitations.
Below is a summary of quantitative performance data for common cyclamate quantification methods based on published single-laboratory validation and collaborative studies. It is important to note that these values are indicative and can vary based on the specific matrix, instrumentation, and laboratory conditions.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV (with derivatization) | 1 - 20 mg/kg[1][2] | ~40 mg/L (in solution) | 82 - 123%[1][2] | Repeatability (RSDr) ≤ 3%, Intermediate Precision (RSDR) ≤ 3.3% |
| LC-MS/MS | 0.1 - 0.6 ng/mL[3] | 0.3 - 1.6 ng/mL | 72 - 110% | 3 - 15% |
| GC-FID (with derivatization) | 5 µmol/L (in solution) | - | 97% | Repeatability 4%, Reproducibility 4.8% |
| Spectrophotometry | - | - | 97.5 - 98.6% | Reproducibility (RSDR) 4.7 - 8.5% |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are outlines of typical experimental protocols for the most common cyclamate quantification methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires a pre-column derivatization step to enhance the UV absorbance of cyclamate, which lacks a strong chromophore.
-
Sample Preparation:
-
Aqueous extraction of the sample.
-
For solid samples, homogenization followed by extraction.
-
Clarification of the extract by centrifugation or filtration.
-
-
Derivatization:
-
Oxidation of cyclamate to cyclohexylamine.
-
Reaction of cyclohexylamine with a derivatizing agent such as trinitrobenzenesulfonic acid or N,N-dichlorocyclohexylamine to form a UV-active compound.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set at the maximum absorbance wavelength of the derivative (e.g., 314 nm for N,N-dichlorocyclohexylamine derivative).
-
Quantification: External or internal standard calibration.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.
-
Sample Preparation:
-
Simple dilution of liquid samples with the mobile phase.
-
For solid samples, extraction with a suitable solvent (e.g., water or methanol/water mixture) followed by centrifugation and filtration.
-
Use of an isotopically labeled internal standard (e.g., cyclamate-d11) is recommended to correct for matrix effects.
-
-
LC Separation:
-
Column: Reversed-phase C18 or HILIC column.
-
Mobile Phase: Gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cyclamate and the internal standard.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC methods for cyclamate analysis also necessitate derivatization to increase volatility.
-
Sample Preparation and Derivatization:
-
Reaction of cyclamate with a reagent (e.g., nitrite in acidic media) to form a volatile derivative like cyclohexene.
-
Extraction of the volatile derivative into an organic solvent.
-
-
GC Analysis:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Typically helium or nitrogen.
-
Injector: Split or splitless injection.
-
Detector: Flame Ionization Detector (FID).
-
Quantification: External or internal standard calibration.
-
Visualizing the Workflow
To illustrate the general procedure for cyclamate analysis, the following diagram outlines a typical experimental workflow.
References
The Analytical Edge: Cyclamic Acid-d11 as a Superior Internal Standard for Sweetener Analysis
A detailed comparison of Cyclamic Acid-d11 against other common internal standards in the quantitative analysis of artificial sweeteners, supported by experimental data and detailed protocols.
In the meticulous world of analytical chemistry, particularly within the food and pharmaceutical sectors, the precise quantification of artificial sweeteners is paramount for regulatory compliance, quality control, and safety assessment. The use of internal standards is a cornerstone of accurate chromatographic analysis, compensating for variations in sample preparation and instrument response. Among the array of available internal standards, isotopically labeled compounds, such as this compound, have emerged as the gold standard. This guide provides an objective comparison of this compound with other deuterated and non-deuterated internal standards used in sweetener analysis, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Sweetener Analysis
Internal standards are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for the loss of analyte during sample preparation and to compensate for matrix effects, which can suppress or enhance the analyte signal. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, co-elute with the analyte, but be distinguishable by the detector.
Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are considered superior because they exhibit nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts, while their increased mass allows for clear differentiation by a mass spectrometer. This close similarity ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, leading to highly accurate and precise quantification.
Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including recovery, linearity, and its ability to compensate for matrix effects. Below is a comparative overview of this compound and other commonly used internal standards.
Performance of Deuterated Internal Standards
Isotopically labeled internal standards are the preferred choice for high-precision quantitative analysis of sweeteners. A study by Lohninger et al. (2022) provides valuable validation data for the simultaneous quantification of several sweeteners using their corresponding deuterated internal standards in human plasma, a complex biological matrix.
| Internal Standard | Analyte | Mean Recovery (%) | Linearity (R²) | Inter-assay Precision (%CV) | Reference |
| This compound | Cyclamate | Not explicitly stated, but method accuracy was within ±15%[1] | >0.98[1] | ≤15%[1] | Lohninger et al., 2022[1] |
| Acesulfame-d4 | Acesulfame | Not explicitly stated, but method accuracy was within ±15%[1] | >0.98 | ≤15% | Lohninger et al., 2022 |
| Saccharin-d4 | Saccharin | Not explicitly stated, but method accuracy was within ±15% | >0.98 | ≤15% | Lohninger et al., 2022 |
| Sucralose-d6 | Sucralose | Not explicitly stated, but method accuracy was within ±15% | >0.98 | ≤15% | Lohninger et al., 2022 |
Note: The study by Lohninger et al. (2022) focused on human matrices, but the performance is indicative of the robustness of these internal standards in complex samples.
Performance of Non-Deuterated Internal Standards
While deuterated standards are ideal, their availability and cost can be prohibitive. In such cases, non-deuterated compounds with similar chemical structures or retention times are employed. However, their ability to compensate for matrix effects and variability is often less effective.
| Internal Standard | Analyte(s) | Mean Recovery (%) | Linearity (R²) | Reference |
| Cycloheptylamine | Cyclamate | 82 - 123% | Not specified | Scotter et al., 2009 |
| Warfarin sodium | Multiple Sweeteners | Not specified | Not specified | Yang & Chen, 2009 |
The wider recovery range for cycloheptylamine compared to the high accuracy reported for methods using this compound highlights the potential for greater variability when using a non-isotopically labeled internal standard. Warfarin sodium has been used in multi-sweetener analysis; however, its structural dissimilarity to many sweeteners may lead to differential matrix effects and less accurate quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of sweeteners using internal standards.
Protocol 1: Sweetener Analysis using Deuterated Internal Standards (LC-MS/MS)
This protocol is based on the method described by Lohninger et al. (2022) for the analysis of acesulfame, cyclamate, saccharin, and sucralose in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add a solution containing the deuterated internal standards (Acesulfame-d4, this compound, Saccharin-d4, and Sucralose-d6).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Protocol 2: Cyclamate Analysis using a Non-Deuterated Internal Standard (HPLC-UV)
This protocol is based on the method described by Scotter et al. (2009) for the analysis of cyclamate in foodstuffs.
1. Sample Preparation:
-
Homogenize the food sample.
-
Extract the sweeteners with a suitable buffer solution.
-
Add cycloheptylamine as the internal standard.
-
Perform a derivatization step to allow for UV detection.
-
Clean up the sample using solid-phase extraction (SPE).
2. HPLC-UV Conditions:
-
LC Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a wavelength suitable for the derivatized analyte.
Visualizing the Workflow and Selection Criteria
To further clarify the analytical process and the rationale behind choosing an internal standard, the following diagrams are provided.
Structural Comparison of Internal Standards
The structural similarity between an analyte and its internal standard is a key factor in achieving accurate quantification.
Conclusion
The evidence strongly supports the use of deuterated internal standards for the accurate and precise quantification of artificial sweeteners in various matrices. This compound, along with other isotopically labeled standards like Sucralose-d6, Acesulfame-d4, and Saccharin-d4, demonstrates superior performance by effectively compensating for matrix effects and variability during sample processing and analysis. While non-deuterated internal standards such as cycloheptylamine can be used, they may introduce a higher degree of variability and are generally less reliable, especially in complex matrices. For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reproducibility in sweetener analysis, the adoption of this compound and other relevant deuterated internal standards is highly recommended.
References
Cross-Validation of Cyclamic Acid-d11 with Certified Reference Materials: A Comparative Guide
This guide provides a detailed comparison of Cyclamic Acid-d11 with another commonly used internal standard, Cycloheptylamine, for the quantitative analysis of cyclamic acid in food matrices. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate reference material for their analytical needs. The data and protocols are compiled from peer-reviewed scientific literature to ensure objectivity and reliability.
Performance Data Summary
The following tables summarize the performance characteristics of analytical methods for cyclamate detection using either this compound or Cycloheptylamine as an internal standard. It is important to note that the data for each internal standard is derived from different studies employing distinct analytical techniques (LC-MS/MS for this compound and HPLC-UV for Cycloheptylamine). Therefore, a direct comparison of performance metrics should be interpreted with caution, considering the inherent differences in the methodologies.
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Analysis
| Parameter | Performance Data | Food Matrices Tested |
| Linearity Range | 0.010–1.00 µg/mL | Pomegranate Juice, Dried Fig, and various other food products |
| Limit of Detection (LOD) | 0.1 ng/mL (in Pomegranate Juice), 0.6 ng/mL (in Dried Fig) | Pomegranate Juice, Dried Fig |
| Limit of Quantitation (LOQ) | 0.3 ng/mL (in Pomegranate Juice), 1.6 ng/mL (in Dried Fig) | Pomegranate Juice, Dried Fig |
| Recovery | 72% to 110% | Various food products including drinks, dried fruits, jams, and hard candies |
| Precision (RSD) | 3% to 15% | Various food products including drinks, dried fruits, jams, and hard candies |
Data extracted from "Development and Single-Laboratory Validation of an Improved Method for the Determination of Cyclamate in Foods Using Liquid Chromatography/Tandem Mass Spectrometry".
Table 2: Performance Characteristics of Cycloheptylamine as an Internal Standard in HPLC-UV Analysis
| Parameter | Performance Data | Food Matrices Tested |
| Linearity Range | Up to 1300 mg/kg (in foods), Up to 67 mg/L (in beverages) | Carbonated and fruit-juice drinks, fruit preserves, spreads, and dairy desserts |
| Limit of Detection (LOD) | 1–20 mg/kg | Carbonated and fruit-juice drinks, fruit preserves, spreads, and dairy desserts |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided abstract | - |
| Recovery | 82% to 123% | Carbonated and fruit-juice drinks, fruit preserves, spreads, and dairy desserts |
| Precision | Within experimentally predicted levels | Carbonated and fruit-juice drinks, fruit preserves, spreads, and dairy desserts |
Data extracted from "Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs".[1][2]
Experimental Protocols
Analysis of Cyclamate using this compound Internal Standard by LC-MS/MS
This protocol is based on the methodology described in "Development and Single-Laboratory Validation of an Improved Method for the Determination of Cyclamate in Foods Using Liquid Chromatography/Tandem Mass Spectrometry".
a) Sample Preparation:
-
Weigh 1 g of a homogeneous solid sample or pipette 1 mL of a liquid sample into a 50 mL centrifuge tube.
-
Add a known concentration of this compound internal standard.
-
Add 10 mL of deionized water.
-
Vortex for 30 seconds.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
b) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 Series HPLC
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS
-
Column: Phenomenex Synergi 4 µm Hydro-RP 80Å, 150 x 2.0 mm
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: 10 mM Ammonium acetate in methanol
-
Gradient: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7-7.5 min (90-10% B), 7.5-10 min (10% B)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Cyclamate: 178.1 → 80.0
-
This compound: 189.1 → 80.0
-
Analysis of Cyclamate using Cycloheptylamine Internal Standard by HPLC-UV
This protocol is based on the methodology described in "Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs".[1][2]
a) Sample Preparation and Derivatization:
-
Extract cyclamate from the food sample using an appropriate method.
-
To the extract, add a known concentration of Cycloheptylamine internal standard.
-
Perform peroxide oxidation of cyclamate to cyclohexylamine.
-
Derivatize the resulting cyclohexylamine and the cycloheptylamine internal standard with trinitrobenzenesulfonic acid (TNBS).
b) HPLC-UV Instrumentation and Conditions:
-
Chromatograph: High-Performance Liquid Chromatograph with UV detector
-
Column: Reversed-phase C18
-
Mobile Phase: Isocratic mixture of a suitable buffer and organic solvent (e.g., methanol or acetonitrile)
-
Detection: UV detector set at a wavelength appropriate for the TNBS derivative (e.g., 340 nm)
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of cyclamic acid in food samples using an internal standard.
Caption: General workflow for cyclamate analysis.
Conclusion
Both this compound and Cycloheptylamine serve as effective internal standards for the quantification of cyclamic acid in various food matrices. The choice between them largely depends on the analytical instrumentation available and the specific requirements of the study.
-
This compound , as a stable isotope-labeled internal standard, is ideally suited for highly sensitive and selective LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the analyte, which allows it to effectively compensate for matrix effects and variations in instrument response, leading to high accuracy and precision.
-
Cycloheptylamine , while not an isotopically labeled analog, has been demonstrated to be a suitable internal standard for HPLC-UV methods.[1] This approach is often more accessible due to the wider availability of HPLC-UV systems. However, it may be more susceptible to differential matrix effects compared to the use of a stable isotope-labeled standard.
Ultimately, the selection of the internal standard should be based on a thorough validation of the analytical method for the specific food matrices being investigated to ensure the reliability and accuracy of the results.
References
Cyclamic Acid-d11: A Superior Internal Standard for Quantitative Assays
In the realm of quantitative analysis, particularly within the pharmaceutical and food safety sectors, the accuracy and precision of measurements are paramount. For the determination of cyclamate, an artificial sweetener, the choice of internal standard is critical to achieving reliable results. This guide provides a comprehensive comparison of Cyclamic Acid-d11 against other analytical methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their quantitative assays.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantitative analysis.[1][2][3] This is due to the principle of isotope dilution, where the deuterated standard behaves nearly identically to the target analyte throughout the entire analytical process, from sample preparation to detection.[1] This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[1]
A fast and reliable LC-MS/MS method for the determination of cyclamate in a variety of food matrices has been developed and validated using this compound as the internal standard. This method provides both quantification and qualitative mass spectral determination, which is crucial for regulatory sample analysis. The use of this compound corrects for potential matrix interferences during sample injection and allows for minimal sample preparation.
Performance Metrics: this compound in LC-MS/MS Assays
Quantitative data from a validated LC-MS/MS method for cyclamate determination using this compound as an internal standard is summarized below. This method demonstrates excellent performance across various food matrices.
| Parameter | Performance in Diet Soda Matrix | Performance in Jelly Matrix |
| Limit of Detection (LOD) | 0.050 µg/g | 0.050 µg/g |
| Limit of Quantitation (LOQ) | 0.150 µg/g | 0.150 µg/g |
| Linearity (Correlation Coefficient) | >0.9998 (from 0.0005 to 0.100 µg/mL) | >0.9998 (from 0.0005 to 0.100 µg/mL) |
| Recovery | 72% to 110% | 72% to 110% |
| Precision (Relative Standard Deviation - RSD) | 3% to 15% | 3% to 15% |
Data sourced from a study validating an LC-MS/MS method for cyclamate determination in various food matrices.
Further validation of an LC-MS/MS method for the simultaneous quantification of acesulfame, cyclamate, saccharin, and sucralose in human plasma and breast milk using their respective deuterated internal standards, including this compound, showed excellent inter-assay precision and accuracy.
| Analyte | Matrix | Inter-assay Precision (CV) |
| Cyclamate | Plasma | ≤10% |
| Cyclamate | Breast Milk | ≤7% |
Data from a study on the simultaneous quantification of artificial sweeteners in human matrices.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
An alternative and more traditional method for the determination of cyclamate involves High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method often requires a derivatization step to make the cyclamate molecule detectable by UV, as it lacks a suitable chromophore. A common approach involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization. While this method can be effective, it is more susceptible to interferences from other UV-active compounds present in the sample matrix.
A validated HPLC-UV method for cyclamate determination in various foodstuffs utilized cycloheptylamine as an internal standard. The performance of this method is summarized below for comparison.
| Parameter | Performance |
| Limit of Detection (LOD) | 1-20 mg/kg |
| Linearity | Up to 1300 mg/kg in foods and 67 mg/l in beverages |
| Analytical Recovery | 82% to 123% |
| Precision (Horrat values) | 0.4 (water-based drinks) to 1.7 (spreads) |
Data sourced from a study on the development and validation of an HPLC method for cyclamate determination.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
A generalized experimental protocol for the determination of cyclamate in food matrices using LC-MS/MS with this compound is as follows:
-
Sample Preparation:
-
Homogenize the sample.
-
Weigh a representative portion of the homogenized sample.
-
Add a known amount of this compound internal standard solution.
-
Extract the cyclamate and internal standard using a suitable solvent (e.g., a mixture of water, acetonitrile, and methanol).
-
Vortex and centrifuge the sample.
-
Filter the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both cyclamate and this compound. For cyclamate, quantitation is typically achieved by monitoring the fragment m/z = 79.7 from the parent ion m/z = 177.9.
-
HPLC-UV Method with Cycloheptylamine Internal Standard
A typical experimental protocol for the determination of cyclamate in foodstuffs using HPLC-UV is as follows:
-
Sample Preparation and Derivatization:
-
Extract cyclamate from the food sample.
-
Add cycloheptylamine as the internal standard.
-
Perform a peroxide oxidation to convert cyclamate to cyclohexylamine.
-
Derivatize the resulting cyclohexylamine using a reagent like trinitrobenzenesulfonic acid to form a UV-active compound.
-
-
HPLC-UV Analysis:
-
Chromatographic Separation: Employ a reversed-phase HPLC column.
-
UV Detection: Monitor the eluent at a specific wavelength corresponding to the maximum absorbance of the derivatized cyclamate.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.
References
A Comparative Guide to the Analytical Determination of Cyclamic Acid: Featuring Cyclamic Acid-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of cyclamic acid, with a special focus on the use of Cyclamic Acid-d11 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the performance characteristics of this method, including its linearity and range of detection, and compare it with alternative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Capillary Electrophoresis (CE), and Spectrophotometry. This guide aims to equip researchers with the necessary information to select the most suitable method for their specific analytical needs.
The Gold Standard: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for the accurate and precise quantification of cyclamic acid in complex matrices. This is primarily due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the analytical results.
Performance Characteristics
LC-MS/MS methods utilizing this compound as an internal standard consistently demonstrate excellent linearity and a wide dynamic range, with high sensitivity.
| Parameter | Performance Data | Matrix |
| Linear Range | 0.010 - 1.00 µg/mL | Food Products[1] |
| 1 - 50 ng/mL | Human Plasma | |
| 10 - 1000 ng/mL | Watermelon[2] | |
| Limit of Detection (LOD) | 0.1 ng/mL | Pomegranate Juice[1] |
| 0.6 ng/mL | Dried Fig[1] | |
| 1 ng/mL | Watermelon[2] | |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | Pomegranate Juice |
| 1.6 ng/mL | Dried Fig | |
| 3 ng/mL | Watermelon |
Experimental Protocol: LC-MS/MS with this compound
This protocol provides a general workflow for the determination of cyclamic acid in a food matrix using LC-MS/MS with this compound as an internal standard.
LC-MS/MS Workflow with Internal Standard
Methodology:
-
Sample Preparation:
-
Homogenize the sample matrix (e.g., food product, biological fluid).
-
Extract cyclamic acid from the matrix using a suitable solvent (e.g., water, methanol).
-
Spike the extract with a known concentration of this compound internal standard.
-
Centrifuge the sample to pellet any solid debris.
-
Collect the supernatant and dilute as necessary to fall within the linear range of the assay.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate cyclamic acid and this compound from other matrix components using a suitable HPLC column (e.g., C18).
-
Ionize the analytes using electrospray ionization (ESI) in negative mode.
-
Detect and quantify the parent and daughter ions for both cyclamic acid and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (cyclamic acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cyclamic acid in the sample by interpolating its peak area ratio on the calibration curve.
-
Alternative Analytical Methods
While LC-MS/MS with an internal standard is the preferred method for its accuracy and sensitivity, other techniques can be employed for the determination of cyclamic acid, each with its own advantages and limitations.
Comparison of Analytical Methods for Cyclamate Detection
| Analytical Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| LC-MS/MS with this compound | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | 0.010 µg/mL - 1000 ng/mL | 0.1 - 1 ng/mL | High specificity, high sensitivity, excellent accuracy and precision. | High instrument cost, requires skilled operator. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. Often requires derivatization as cyclamate lacks a strong chromophore. | 2 - 1000 µg/mL (with derivatization) | 5 - 10 µg/g (with derivatization) | Lower instrument cost than LC-MS/MS, widely available. | Lower sensitivity and specificity, potential for matrix interference, may require derivatization. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | 2 - 1000 µg/mL | 5 - 10 µg/g | High separation efficiency, small sample volume required. | Lower concentration sensitivity compared to LC-MS/MS, reproducibility can be an issue. |
| Spectrophotometry | Measurement of light absorption by a colored complex formed after a chemical reaction. | 50 - 900 ng/mL | 10 ng/mL | Simple, low cost, rapid. | Low specificity, susceptible to interference from other compounds in the matrix. |
Experimental Protocol: HPLC-UV (with Derivatization)
This protocol outlines a general procedure for the determination of cyclamate using HPLC-UV, which often necessitates a derivatization step to enhance detection.
HPLC-UV Workflow with Derivatization
Methodology:
-
Sample Preparation and Derivatization:
-
Extract cyclamate from the sample matrix.
-
Perform a derivatization reaction to attach a chromophore to the cyclamate molecule, making it detectable by UV. A common method involves the formation of N,N-dichlorocyclohexylamine.
-
Clean up the derivatized sample, often using solid-phase extraction (SPE), to remove excess derivatizing agent and other interfering substances.
-
-
HPLC-UV Analysis:
-
Inject the cleaned-up, derivatized sample into the HPLC system.
-
Separate the derivatized cyclamate from other components using a suitable column and mobile phase.
-
Detect the derivatized analyte using a UV detector at the wavelength of maximum absorbance for the derivative.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized cyclamate.
-
Generate a calibration curve using derivatized cyclamate standards.
-
Determine the concentration of cyclamate in the original sample based on the calibration curve.
-
Conclusion
The choice of an analytical method for the determination of cyclamic acid depends on the specific requirements of the study, including the desired level of sensitivity, accuracy, and the complexity of the sample matrix.
-
For the highest level of accuracy, precision, and sensitivity, especially in complex matrices, the LC-MS/MS method with this compound as an internal standard is unequivocally the superior choice. Its ability to correct for matrix effects and procedural losses makes it the gold standard for regulatory and research applications.
-
HPLC-UV offers a more accessible and cost-effective alternative, but its performance is contingent on a successful derivatization step and it is more prone to interferences.
-
Capillary Electrophoresis provides high separation efficiency but may lack the sensitivity required for trace-level analysis.
-
Spectrophotometry is a simple and inexpensive screening tool but lacks the specificity for reliable quantification in complex samples.
Researchers and drug development professionals are encouraged to carefully consider these factors when selecting an analytical method for cyclamic acid to ensure the generation of reliable and defensible data.
References
A Head-to-Head Comparison: Deuterated vs. C13-Labeled Internal Standards for Cyclamate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This is particularly true for the analysis of food additives like cyclamate, where regulatory scrutiny and consumer safety are of utmost concern. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are the gold standard. Among these, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most common choices.
This guide provides an objective comparison of deuterated and ¹³C-labeled standards for the quantification of cyclamate, supported by available experimental data and established analytical principles.
The Critical Role of Internal Standards in Cyclamate Analysis
The use of an internal standard (IS) is crucial in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations that can occur during sample preparation and analysis. These variations can include analyte loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard mimics the behavior of the analyte of interest, ensuring that any variations affect both the analyte and the standard to the same extent.
Deuterated (²H) Cyclamate: The Workhorse Standard
Deuterated cyclamate, most commonly cyclamate-d11, has been widely used as an internal standard in various validated methods for the determination of cyclamate in diverse food matrices.[1][2]
Performance Data for Deuterated Cyclamate (Cyclamate-d11)
The following table summarizes typical performance data from studies utilizing cyclamate-d11 as an internal standard in LC-MS/MS analysis.
| Parameter | Food Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Recovery | Various (drinks, dried fruits, jams, hard candies) | 72 - 110 | 3 - 15 | [1][2] |
| Precision (Intra-day) | Pomegranate Juice | 98.7 - 103.4 | 2.8 - 5.4 | [1] |
| Precision (Inter-day) | Pomegranate Juice | 97.6 - 104.5 | 4.1 - 7.8 | |
| Precision (Intra-day) | Dried Fig | 96.5 - 101.8 | 3.5 - 6.2 | |
| Precision (Inter-day) | Dried Fig | 95.8 - 103.1 | 5.5 - 8.9 |
While these results demonstrate that deuterated cyclamate can provide acceptable method performance, there are inherent limitations associated with deuterium labeling that can impact data quality.
Carbon-13 (¹³C) Labeled Cyclamate: The Superior Alternative
Key Advantages of ¹³C-Labeled Standards:
-
Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts. This results in perfect co-elution during chromatographic separation. Deuterated standards, due to the slightly different bond strength and polarity of C-D versus C-H bonds, can sometimes exhibit a slight chromatographic shift. This can lead to the analyte and the internal standard experiencing different matrix effects, compromising the accuracy of quantification.
-
Isotopic Stability: Carbon-13 isotopes are integrated into the carbon skeleton of the molecule and are therefore not susceptible to exchange with hydrogen atoms from the sample matrix or solvent. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be prone to back-exchange, which can lead to a loss of the isotopic label and inaccurate results.
-
Reduced Isotope Effects: The larger mass difference between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer compared to the unlabeled analyte. The smaller mass difference between ¹³C and ¹²C results in more similar fragmentation, leading to a more reliable quantification.
Expected Performance Improvements with ¹³C-Labeled Cyclamate:
Based on the inherent advantages of ¹³C-labeling, it is anticipated that the use of a ¹³C-labeled cyclamate internal standard would lead to:
-
Improved Precision: Tighter relative standard deviations (RSDs), likely consistently below 5%, due to more effective correction of matrix effects.
-
Enhanced Accuracy: Reduced bias in the measurement, as the ¹³C-labeled standard more perfectly mimics the behavior of the native cyclamate.
-
Greater Robustness: A more rugged and reliable method, less susceptible to variations in sample matrices and chromatographic conditions.
Experimental Protocols
Below are generalized experimental protocols for the quantification of cyclamate using either a deuterated or a ¹³C-labeled internal standard.
Sample Preparation
A generic sample preparation workflow for the analysis of cyclamate in a food matrix is outlined below. The key difference is the choice of internal standard added.
References
A Comparative Guide to Analytical Methods for Cyclamate Determination: Evaluating the Robustness of Cyclamic Acid-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of cyclamate, with a particular focus on the robustness of methods employing Cyclamic Acid-d11 as an internal standard. The selection of an appropriate analytical method is critical for accurate and reliable quantification of cyclamates in various matrices, from food products to biological samples. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Executive Summary
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, offers significant advantages in terms of accuracy, precision, and robustness for the determination of cyclamate. These methods effectively mitigate matrix effects and procedural variations, leading to more reliable data. While alternative methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), exist and can be suitable for certain applications, they often require derivatization steps and may be more susceptible to interferences. This guide provides a detailed comparison of these approaches.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data for different analytical methods used for cyclamate determination.
Table 1: Performance of LC-MS/MS Method using this compound Internal Standard
| Parameter | Value | Food Matrices Tested | Reference |
| Recovery | 72% - 110% | Pomegranate juice, dried fig, drinks, jams, hard candies | [1][2] |
| Relative Standard Deviation (RSD) | 3% - 15% | Pomegranate juice, dried fig, drinks, jams, hard candies | [1][2] |
| Limit of Detection (LOD) | 0.1 - 0.6 ng/mL | Pomegranate juice, dried fig | [1] |
| Limit of Quantification (LOQ) | 0.3 - 1.6 ng/mL | Pomegranate juice, dried fig | |
| Linearity (R²) | >0.99 | Various |
Table 2: Performance of HPLC-UV Method with Derivatization and Cycloheptylamine Internal Standard
| Parameter | Value | Food Matrices Tested | Reference |
| Recovery | 82% - 123% | Carbonated and fruit-juice drinks, fruit preserves, spreads, dairy desserts | |
| Relative Standard Deviation (RSDr) | ≤ 3% | Tabletop sweeteners | |
| Relative Standard Deviation (RSDR) | ≤ 3.3% | Tabletop sweeteners | |
| Limit of Detection (LOD) | 1 - 20 mg/kg | Various foods and beverages | |
| Linearity | Up to 1300 mg/kg (foods), 67 mg/L (beverages) | Various foods and beverages |
Experimental Protocols
Method 1: UPLC-MS/MS with this compound Internal Standard
This method is noted for its high sensitivity, specificity, and minimal sample preparation. The use of a deuterated internal standard, this compound, is crucial for correcting matrix effects and variabilities during sample processing and injection.
1. Sample Preparation:
-
For liquid samples (e.g., beverages): Dilute the sample with the initial mobile phase.
-
For solid samples (e.g., jams, candies): Homogenize the sample and extract with a suitable solvent (e.g., water or a water/organic solvent mixture).
-
Centrifuge the extract to remove solid particles.
-
Fortify the final extract with a known concentration of this compound internal standard solution.
2. Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 0.2 - 0.5 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for both cyclamate and this compound are monitored.
-
Cyclamate transitions: e.g., m/z 178.1 -> 80.0
-
This compound transitions: e.g., m/z 189.1 -> 80.0
-
4. Quantification:
-
The concentration of cyclamate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of cyclamate and a constant concentration of the internal standard.
Method 2: HPLC-UV with Derivatization and Cycloheptylamine Internal Standard
This method is a more traditional approach and can be a cost-effective alternative to LC-MS/MS. However, it requires a chemical derivatization step to make cyclamate detectable by a UV detector.
1. Sample Preparation and Derivatization:
-
Extract cyclamate from the sample matrix using an appropriate solvent.
-
Derivatization: The extract is subjected to a derivatization reaction to convert cyclamate into a UV-absorbing compound. A common method involves the oxidation of cyclamate to cyclohexylamine, followed by derivatization with a chromophoric reagent (e.g., dansyl chloride or 2,4-dinitrofluorobenzene).
-
Add a known amount of Cycloheptylamine as an internal standard before the derivatization step to correct for variations in the reaction yield and injection volume.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The UV detector is set to the wavelength of maximum absorbance of the derivatized cyclamate.
3. Quantification:
-
The concentration of cyclamate is determined by comparing the peak area ratio of the derivatized analyte to the internal standard against a calibration curve prepared from derivatized standards.
Mandatory Visualization
Discussion on Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Methods Employing this compound:
The primary advantage of using a stable isotope-labeled internal standard like this compound is the inherent robustness it imparts to the method. Because this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement in the mass spectrometer. This co-behavior allows for effective compensation for variations in:
-
Sample Preparation: Losses during extraction, concentration, and transfer steps are accounted for.
-
Injection Volume: Minor variations in the injected volume do not affect the analyte/internal standard ratio.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components is effectively normalized.
This leads to high precision and accuracy, even with minimal sample cleanup, making the method more streamlined and high-throughput.
Alternative Methods (HPLC-UV with Derivatization):
Methods utilizing a different chemical entity as an internal standard, such as Cycloheptylamine, can also be robust. However, their robustness is more dependent on the careful control of experimental conditions. Key considerations include:
-
Derivatization Efficiency: The derivatization reaction must be consistent and reproducible for both the analyte and the internal standard. Any variability in reaction conditions (temperature, pH, reagent concentration) can affect the accuracy of the results.
-
Chromatographic Separation: The internal standard should be well-resolved from the analyte and any potential interferences.
-
Matrix Interference: These methods can be more susceptible to interferences from the sample matrix that may absorb at the same wavelength as the derivatized analyte, potentially leading to inaccurate results.
Conclusion
For applications demanding the highest level of accuracy, precision, and robustness, particularly in complex matrices or high-throughput environments, the use of a stable isotope-labeled internal standard such as This compound with LC-MS/MS is the superior choice. The ability of this method to compensate for a wide range of experimental variations makes it a highly reliable and efficient tool for cyclamate quantification.
Alternative methods like HPLC-UV with derivatization can provide acceptable results and may be more accessible in laboratories without mass spectrometry capabilities. However, they require more rigorous method development and validation to ensure robustness, particularly concerning the consistency of the derivatization step and the management of matrix interferences. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Guide to Cyclamate Quantification: Unveiling the Gold Standard with d11-Internal Standard
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in cyclamate analysis, the choice of analytical methodology is paramount. This guide provides an objective comparison of the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a deuterated internal standard (d11-IS) for the quantification of cyclamate against alternative methods. Supported by experimental data, this document will illuminate the advantages of this approach in achieving reliable and robust analytical outcomes.
The artificial sweetener cyclamate, while banned in some countries, is widely used in others, necessitating sensitive and accurate methods for its detection and quantification in various food matrices and biological samples. While several analytical techniques exist, the use of a stable isotope-labeled internal standard, specifically d11-cyclamate, in conjunction with LC-MS/MS has emerged as a superior strategy for mitigating analytical variability and ensuring data integrity.
Performance Benchmark: Limit of Detection and Quantification with d11-IS
The primary advantage of employing a deuterated internal standard lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response. A key study by Shah et al. (2014) provides robust data on the limits of detection (LOD) and quantification (LOQ) for cyclamate using a d11-IS with an LC-MS/MS method.[1][2] These values, summarized in the table below, demonstrate the high sensitivity of the method in complex food matrices.
| Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Pomegranate Juice | 0.1 | 0.3 |
| Dried Fig | 0.6 | 1.6 |
| Data from Shah et al. (2014)[1][2] |
These low detection and quantification limits are crucial for monitoring cyclamate levels in diverse products and ensuring compliance with regulatory standards. The linear range for this method was reported to be 0.010–1.00 μg/mL.[1]
The d11-IS Advantage: A Comparative Perspective
While direct head-to-head comparative studies for cyclamate analysis using different internal standards are limited in the readily available literature, the principles of isotope dilution mass spectrometry provide a strong theoretical and experimentally supported basis for the superiority of using a deuterated internal standard.
| Analytical Approach | Internal Standard | Key Advantages | Potential Limitations |
| LC-MS/MS with d11-IS | d11-Cyclamate | High Accuracy and Precision: Co-elution and identical ionization behavior effectively corrects for matrix effects and instrumental drift. Robustness: Minimizes variability introduced during sample preparation. | Cost and Availability: Deuterated standards can be more expensive than non-labeled analogues. |
| LC-MS/MS with Analogue IS | e.g., Cycloheptylamine, Tiopronin | Cost-effective. | Differential Matrix Effects: Structural differences can lead to variations in ionization efficiency and incomplete correction for matrix suppression or enhancement. Chromatographic Separation: May not co-elute perfectly with the analyte, leading to less effective correction. |
| LC-MS/MS without IS | None | Simplest approach in terms of reagent preparation. | High Susceptibility to Matrix Effects: Prone to significant inaccuracies and poor precision due to ion suppression or enhancement from matrix components. Instrumental Variability: Sensitive to fluctuations in injection volume and instrument response. |
| HPLC-UV | e.g., Cycloheptylamine | Lower instrumentation cost compared to MS. | Lower Sensitivity and Specificity: Requires derivatization of cyclamate for UV detection, adding complexity and potential for variability. Less specific than MS/MS. |
The use of a d11-IS is considered the "gold standard" because it most accurately reflects the behavior of the native cyclamate throughout the analytical process. This leads to more reliable quantification, especially in complex matrices where ion suppression or enhancement can significantly impact results.
Experimental Protocols: A Closer Look at the d11-IS Method
The following provides a detailed overview of the experimental protocol for cyclamate analysis using a d11-IS, based on established methodologies.
Sample Preparation
-
Homogenization: Solid samples are homogenized to ensure uniformity.
-
Extraction: The sample is typically extracted with water or a suitable buffer to solubilize the cyclamate.
-
Internal Standard Spiking: A known amount of the d11-cyclamate internal standard solution is added to the sample extract at the earliest stage of preparation.
-
Dilution: The extract is diluted as necessary to bring the cyclamate concentration within the linear range of the instrument.
-
Filtration/Centrifugation: The extract is filtered or centrifuged to remove particulate matter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.15% acetic acid) and an organic component (e.g., methanol). This separates cyclamate from other matrix components.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition of the cyclamate precursor ion to a specific product ion is monitored, as is the corresponding transition for the d11-cyclamate internal standard.
-
The workflow for this analytical method is illustrated in the following diagram:
Conclusion
For researchers and professionals in drug development and food safety, the LC-MS/MS method employing a d11-cyclamate internal standard offers unparalleled accuracy, precision, and sensitivity for the quantification of cyclamate. While other methods exist, the use of a stable isotope-labeled internal standard effectively mitigates the challenges posed by complex matrices, leading to highly reliable data. The provided performance data and experimental protocols underscore the robustness of this approach, establishing it as the benchmark for cyclamate analysis.
References
A Researcher's Guide to Assessing the Isotopic Purity of Cyclamic Acid-d11
For researchers in drug development and metabolism studies, the isotopic purity of stable isotope-labeled internal standards is paramount for generating accurate and reproducible data. Cyclamic Acid-d11, a deuterated analog of the artificial sweetener cyclamic acid, is frequently employed as an internal standard in quantitative bioanalysis by mass spectrometry.[1] Its ability to mimic the analyte's behavior during sample preparation and analysis ensures reliable correction for matrix effects and extraction losses. However, the presence of unlabeled (d0) or partially labeled isotopologues can significantly compromise the accuracy of quantitative results.
This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of this compound. We will delve into the experimental protocols for the most common methods, present a comparison with alternative standards, and provide visual workflows to aid in the selection and validation of this critical reagent.
Comparative Analysis of this compound and Alternatives
The choice of an internal standard is a critical decision in bioanalytical method development. While this compound is a widely used and commercially available option, it is essential to consider its isotopic purity specifications and compare them with potential alternatives.
| Standard | Isotopic Labeling | Typical Isotopic Purity | Typical Chemical Purity | Primary Use |
| This compound | Deuterium (d11) | ≥ 99 atom % D | ≥ 98% | Internal standard for LC-MS |
| Cyclamic Acid Sodium Salt | Unlabeled (d0) | Not Applicable | ≥ 99% (CRM) | Analyte standard, quantitation |
| ¹³C-Labeled Cyclamic Acid | Carbon-13 | ≥ 99 atom % ¹³C | ≥ 98% | Internal standard for LC-MS |
Note: Isotopic and chemical purity values are typical and may vary between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.[2][3]
Methodologies for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the distribution of isotopologues in a sample. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it can readily distinguish between the fully deuterated (d11) species and its less-deuterated counterparts (d0, d1, d2, etc.).
Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of cyclamic acid from potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Scan Mode: Full scan from m/z 100-250.
-
Resolution: ≥ 60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of this compound (expected m/z 189.15) and the potential unlabeled (d0, m/z 178.08) and partially deuterated species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and often complementary approach to assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration by observing the reduction or disappearance of proton signals at specific positions in the molecule. For a more direct and comprehensive analysis, a combination of ¹H and ²H NMR can be employed.
Experimental Protocol: Isotopic Purity of this compound by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D₂O).
-
-
NMR Spectroscopy Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard quantitative pulse sequence with a sufficiently long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the cyclohexyl ring of this compound and the signal of the internal standard.
-
Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.
-
The isotopic purity is determined by the percentage of deuterium incorporation, which is inversely proportional to the amount of residual protons.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for assessing the isotopic purity of this compound using both LC-HRMS and qNMR.
Conclusion
The accurate assessment of the isotopic purity of this compound is crucial for its reliable use as an internal standard in quantitative bioanalysis. Both High-Resolution Mass Spectrometry and Quantitative NMR Spectroscopy are robust methods for this purpose, each with its own advantages. HRMS provides a direct measurement of the distribution of all isotopologues, while qNMR offers a highly precise quantification of the degree of deuteration. For comprehensive characterization, employing both techniques is recommended. When selecting a commercial source for this compound, researchers should carefully review the Certificate of Analysis to ensure the isotopic and chemical purity meet the stringent requirements of their analytical methods.
References
Performance of Cyclamic Acid-d11 in Proficiency Testing: A Comparative Guide
In the landscape of analytical testing for artificial sweeteners, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This is particularly crucial in proficiency testing (PT) schemes, where the performance of a laboratory is benchmarked against its peers. This guide provides a comparative evaluation of Cyclamic Acid-d11 as an internal standard for the determination of cyclamic acid, drawing upon available experimental data and outlining the methodologies employed.
Comparative Analysis of Internal Standards
The use of a deuterated internal standard like this compound is generally preferred in mass spectrometry-based methods (LC-MS/MS) as it closely mimics the chemical and physical behavior of the analyte, co-eluting and experiencing similar ionization effects, thus providing more accurate correction for matrix effects and extraction losses.
Table 1: Performance Characteristics of Analytical Methods Using this compound as an Internal Standard
| Analytical Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| UPLC-MS/MS[1] | Various Foods | 72 - 110 | 3 - 15 | >0.9998 (0.0005-0.100 µg/mL) | 0.1 - 0.6 ng/mL | 0.3 - 1.6 ng/mL |
| LC-MS/MS[1] | Variety of food matrices | 72 - 110 | 3 - 15 | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of Analytical Methods Using Cycloheptylamine as an Internal Standard
| Analytical Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV[1] | Foodstuffs | 82 - 123 | Not Specified | Linear up to 1300 mg/kg | 1 - 20 mg/kg | Not Specified |
From the available data, methods employing this compound with UPLC-MS/MS demonstrate high sensitivity with very low limits of detection and quantification. The recovery and precision are within acceptable ranges for food analysis. The HPLC-UV method using cycloheptylamine also shows good recovery, though its sensitivity is significantly lower than the MS-based methods. The choice of internal standard is therefore intrinsically linked to the analytical technique being used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are summaries of the experimental protocols for the determination of cyclamic acid using different internal standards.
Method 1: UPLC-MS/MS with this compound Internal Standard
This method is suitable for the quantification of cyclamate in a variety of food matrices.[1]
-
Sample Preparation: A representative portion of the food sample is homogenized. A specific amount is then weighed and extracted with a suitable solvent (e.g., a mixture of methanol and water). The extract is centrifuged, and the supernatant is filtered before analysis.
-
Internal Standard Spiking: A known concentration of this compound is added to the sample extract prior to any further processing to correct for procedural losses and matrix effects.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., UPHR(R) BEH C18 2.1x100mm 1.7µm).[1]
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid (e.g., 0.1% or 1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically around 0.2 mL/min.
-
Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both cyclamic acid and this compound. For cyclamate, the transition m/z 178 -> 80 is often used.
-
Method 2: HPLC-UV with Cycloheptylamine Internal Standard
This method involves a derivatization step to allow for UV detection of cyclamate.
-
Sample Preparation and Derivatization: The sample is extracted, and the extract is subjected to an oxidation reaction (e.g., with peroxide) to convert cyclamate to cyclohexylamine. This is followed by derivatization with a chromophoric agent like trinitrobenzenesulfonic acid.
-
Internal Standard Spiking: Cycloheptylamine is added as the internal standard during the sample preparation process.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 340 nm).
-
Proficiency Testing Workflow
Proficiency testing is an essential component of laboratory quality assurance. The following diagram illustrates a typical workflow for a laboratory participating in a proficiency test for cyclamic acid analysis.
Caption: Workflow for proficiency testing of cyclamic acid.
Conclusion
The selection of an internal standard is a critical decision in the analytical workflow for determining cyclamic acid concentrations. This compound, when paired with LC-MS/MS, offers superior sensitivity and specificity, making it an excellent choice for laboratories aiming for high-quality results in proficiency testing schemes. While methods using other internal standards like cycloheptylamine with HPLC-UV are available, they may not provide the same level of performance, particularly for trace-level analysis. For laboratories participating in proficiency testing, the use of a deuterated internal standard like this compound is recommended to ensure the highest degree of accuracy and to robustly correct for matrix-induced variations.
References
Safety Operating Guide
Proper Disposal of Cyclamic Acid-d11: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Cyclamic Acid-d11, a deuterated form of cyclamic acid. The following protocols are designed for researchers, scientists, and drug development professionals to manage this substance responsibly within a laboratory setting.
The primary directive for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the material is handled, transported, and disposed of in accordance with all applicable regulations. The following steps outline the process leading up to and including the handover to a certified waste management partner.
Pre-Disposal and Handling Procedures
Prior to arranging for professional disposal, it is crucial to handle and store this compound safely. Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risks.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Handle with gloves. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[1]
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[1]
-
Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required.[1]
2. Spill and Accidental Release Measures:
-
In the event of a spill, use personal protective equipment.
-
Avoid the formation of dust.
-
Ensure adequate ventilation.
-
Do not allow the product to enter drains.
-
Carefully pick up and arrange for disposal without creating dust.
-
Place the spilled material in a suitable, closed container for disposal.
Step-by-Step Disposal Protocol
Step 1: Containerization and Labeling
-
Place the this compound waste in a suitable, closed container to prevent leaks or spills.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Include any other relevant hazard information on the label.
Step 2: Segregation of Waste
-
Store the container with this compound waste in a designated hazardous waste accumulation area.
-
Ensure it is segregated from incompatible materials.
Step 3: Contacting a Licensed Professional Waste Disposal Service
-
The primary and mandatory step for the disposal of this material is to contact a licensed professional waste disposal service.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Inform them of the quantity and physical state (solid) of the waste.
Step 4: Documentation and Record Keeping
-
Maintain a record of the amount of this compound waste generated.
-
Keep copies of all shipping manifests and certificates of disposal provided by the waste disposal company.
Step 5: Handover to the Waste Disposal Service
-
Follow the specific instructions provided by the licensed waste disposal service for the collection and handover of the waste container.
Safety and Hazard Information Summary
The following table summarizes key safety and hazard data for this compound.
| Property | Information |
| Physical State | Solid |
| Appearance | White to off-white crystals |
| Odor | Odorless |
| Flammability | Not flammable or combustible |
| Health Hazards | Causes skin irritation and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH. |
| Storage | Store at room temperature in a dry and well-ventilated place. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
